(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426716 | |
| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-56-5 | |
| Record name | (4R)-4-Hydroxy-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt. This proline derivative is a valuable chiral building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers and scientists in its application for the synthesis of novel chemical entities.
Core Physical Properties
The physical characteristics of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate are crucial for its handling, characterization, and application in chemical synthesis. The compound is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.
Data Presentation
The quantitative physical properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its hydrochloride salt are summarized in the table below. These values have been compiled from various chemical suppliers and literature sources.
| Property | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ |
| Molecular Weight | 145.16 g/mol | 181.62 g/mol |
| Appearance | - | White to off-white crystalline powder |
| Melting Point | - | 161-172 °C |
| Boiling Point | - | 282.3 °C (Predicted) |
| Specific Rotation ([α]²⁰/D) | - | -27.0° to -31.0° (c=4, H₂O) |
| Solubility | - | Soluble in water |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are representative protocols for key experiments.
Determination of Specific Rotation
The specific rotation of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a critical parameter for confirming its enantiomeric purity.
Objective: To measure the specific optical rotation of a sample.
Apparatus:
-
Polarimeter
-
Sodium lamp (589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 400 mg of the hydrochloride salt and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is brought to volume.
-
Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).
-
Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation.
-
Calculation: The specific rotation is calculated using the following formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the cell in decimeters (dm)
-
c is the concentration of the solution in g/mL
-
Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride
The hydrochloride salt can be synthesized from trans-4-hydroxy-L-proline.
Objective: To synthesize the title compound from its corresponding amino acid.
Materials:
-
trans-4-Hydroxy-L-proline
-
Thionyl chloride
-
Methanol
-
Diethyl ether
Procedure:
-
Esterification: Suspend trans-4-hydroxy-L-proline in methanol and cool the mixture to 0°C.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce crystallization.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.
Spectroscopic Profile of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public data for the free amine, this document focuses on the spectroscopic characteristics of its more commonly documented hydrochloride salt. The information herein is intended to support research and development activities by providing key analytical data and methodologies.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. This data is essential for the structural elucidation and quality control of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H NMR | Data not publicly available. | - |
| ¹³C NMR | Data not publicly available. | - |
Note: While commercial suppliers indicate the availability of NMR data, specific peak assignments and spectra are not publicly accessible. Researchers are advised to acquire their own data or contact suppliers directly.
Table 2: Infrared (IR) Spectroscopy Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Alcohol) | Broad, ~3400-3200 |
| N-H (Amine salt) | ~3200-2800 |
| C=O (Ester) | ~1740 |
| C-O (Ester) | ~1200 |
Note: The expected absorption ranges are based on typical values for similar functional groups.
Table 3: Mass Spectrometry (MS) Data for Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 146.0817 |
Note: This represents the expected exact mass of the protonated molecule of the free amine.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate. The provided data and protocols are intended to facilitate further research and development in the pharmaceutical field.
Technical Guide: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1499-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, with the CAS number 1499-56-5, is a functionalized proline derivative. This chiral molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its rigid pyrrolidine ring and defined stereochemistry make it an invaluable starting material for creating complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significant application in the burgeoning field of targeted protein degradation.
Chemical Structure and Stereochemistry
The chemical identity of CAS 1499-56-5 is unequivocally assigned to (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate . It is essential to distinguish this specific diastereomer from other stereoisomers of methyl 4-hydroxypyrrolidine-2-carboxylate.
The structure features a five-membered pyrrolidine ring with two stereocenters at the C2 and C4 positions. The stereochemical descriptors indicate the following:
-
(2S): The carboxylate group at position 2 is in the S configuration.
-
(4R): The hydroxyl group at position 4 is in the R configuration.
This trans configuration of the substituents on the pyrrolidine ring is a key feature influencing its conformational preferences and its interactions with biological targets when incorporated into larger molecules.
Synonyms:
-
trans-4-Hydroxy-L-proline methyl ester
-
Methyl (4R)-4-hydroxy-L-prolinate
-
L-Proline, 4-hydroxy-, methyl ester, (4R)-
Physicochemical Properties
The following tables summarize the known quantitative data for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate and its commonly used hydrochloride salt.
Table 1: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS: 1499-56-5)
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |
Table 2: Properties of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS: 40216-83-9)
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.62 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride
A standard and efficient method for the synthesis of the hydrochloride salt of the title compound is the Fischer esterification of trans-4-hydroxy-L-proline.
Materials:
-
(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (trans-4-hydroxy-L-proline)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (1.0 g, 7.6 mmol) in methanol (25 mL).[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution. The addition of thionyl chloride to methanol generates HCl in situ, which catalyzes the esterification.[1]
-
Allow the reaction mixture to gradually warm to room temperature.[1]
-
Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[1]
-
The resulting white solid is (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. A typical yield is around 92%.[1]
Structure Confirmation: The structure of the synthesized product should be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy is a powerful tool for this purpose.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the protons on the pyrrolidine ring, and the protons of the hydroxyl and amine groups. The coupling patterns and chemical shifts of the ring protons will be indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the four carbons of the pyrrolidine ring, with their chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol for the free base).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and the C=O stretch of the ester.
Application in Drug Development: A Chiral Scaffold for PROTACs
A significant application of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is its use as a chiral precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade disease-causing proteins.
The compound is particularly instrumental in creating the hydroxyproline-based core of VHL ligands, which mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.
VHL-Mediated Protein Degradation Pathway
The VHL protein is part of an E3 ubiquitin ligase complex that targets proteins for degradation via the ubiquitin-proteasome system. PROTACs leverage this natural cellular process.
Caption: VHL-based PROTAC mechanism of action.
Experimental Workflow: From Chiral Building Block to Protein Degrader
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a key starting material in a multi-step synthesis to create a VHL ligand, which is then incorporated into a PROTAC. This PROTAC can be designed to target specific proteins for degradation, such as the chromatin remodeling proteins SMARCA2 and BRM, which are implicated in certain cancers.
Caption: Workflow for PROTAC development using CAS 1499-56-5.
References
The Pivotal Role of 4-Hydroxyproline Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, where it plays a fundamental role in the structural stability of the triple helix. Beyond this well-established structural function, derivatives of 4-hydroxyproline are emerging as key players in a multitude of biological processes, ranging from cellular signaling and oxygen sensing to immune regulation. Their unique conformational properties and ability to mediate protein-protein interactions have positioned them as attractive scaffolds for the design of novel therapeutics and chemical probes. This in-depth technical guide explores the core biological significance of 4-hydroxyproline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their involvement in cellular pathways to empower researchers and drug development professionals in this burgeoning field.
Core Biological Significance
The biological importance of 4-hydroxyproline derivatives stems primarily from the post-translational hydroxylation of proline residues within proteins, a reaction catalyzed by prolyl hydroxylases. This modification introduces a hydroxyl group at the C4 position of the proline ring, profoundly influencing the protein's structure, stability, and interaction with other molecules.
Collagen Stability and Extracellular Matrix Integrity
The most well-documented role of 4-hydroxyproline is in the stabilization of the collagen triple helix. The hydroxyl group of 4-hydroxyproline participates in a network of hydrogen bonds, which are crucial for maintaining the conformational integrity of collagen fibrils at physiological temperatures.[1] Deficiencies in proline hydroxylation, often due to a lack of the cofactor vitamin C, lead to the production of unstable collagen and the clinical manifestations of scurvy.
Hypoxia-Inducible Factor (HIF) Regulation and Oxygen Sensing
4-Hydroxyproline is a central figure in the cellular response to changes in oxygen availability. Prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate specific proline residues within the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2] Under normoxic conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2] This pathway is a major target for the development of therapeutics for anemia and ischemic diseases.
Modulation of Immune Signaling
Recent evidence suggests a role for 4-hydroxyproline metabolism in modulating immune responses. Specifically, hydroxyproline has been shown to enhance the interferon-gamma (IFN-γ)-induced expression of the immune checkpoint protein PD-L1.[4][5] This effect appears to be mediated through the inhibition of autophagic flux, a key cellular degradation and recycling process.[5] This novel link between collagen metabolism and immune regulation opens up new avenues for therapeutic intervention in cancer and autoimmune diseases.
Therapeutic Applications and Drug Discovery
The unique ability of 4-hydroxyproline derivatives to mediate specific protein-protein interactions has been harnessed in the development of innovative therapeutics.
-
PROteolysis TArgeting Chimeras (PROTACs): 4-Hydroxyproline analogs are integral components of many VHL-recruiting PROTACs. These heterobifunctional molecules link a target protein to an E3 ligase, inducing the ubiquitination and degradation of the target. The stereoselective recognition of 4-hydroxyproline by VHL is critical for the efficacy of these targeted protein degraders.
-
Enzyme Inhibition: Derivatives of 4-hydroxyproline have been explored as inhibitors of various enzymes. For instance, modified 4-hydroxyproline-containing peptides have been shown to inhibit prolyl 4-hydroxylase activity.[6] Furthermore, synthetic derivatives have demonstrated inhibitory activity against carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.[7][8]
-
Anticancer Agents: The proline analog cis-4-hydroxy-L-proline has been investigated as an anticancer drug, with studies suggesting it inhibits collagen production and tumor growth.[1][9]
Quantitative Data Presentation
The following tables summarize key quantitative data for various 4-hydroxyproline derivatives, providing a comparative overview of their biological activities.
| Derivative/Ligand | Target | Assay Type | Value | Reference |
| VH032 (Hyp-containing) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 ± 7 nM | [7] |
| (3R,4S)-F-Hyp-containing Ligand (14a) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 330 ± 10 nM | [7] |
| (3S,4S)-F-Hyp-containing Ligand (14b) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 3500 ± 200 nM | [7] |
| PROTAC MZ1 (Hyp-containing) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 19 nM | [10] |
| PROTAC 15a ((3R,4S)-F-Hyp) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 26 nM | [10] |
| PROTAC 15b ((3S,4S)-F-Hyp) | VBC:Brd4 | Isothermal Titration Calorimetry (ITC) | Kd ternary = 42 nM | [10] |
Table 1: Binding Affinities of 4-Hydroxyproline Derivatives to VHL and as part of PROTACs. This table highlights the stereoselective recognition of 4-hydroxyproline derivatives by the VHL E3 ligase and their incorporation into PROTACs. The data demonstrates that while fluorination can impact binding affinity, potent PROTACs can still be generated.
| Compound | Target | IC50 | Ki | Inhibition Type | Reference |
| 4-hydroxy-L-proline | hCA II | > 1000 µM | - | - | [8] |
| Compound 3b | hCA II | 15.8 ± 1.2 µM | 12.5 µM | Competitive | [8] |
| Compound 3c | hCA II | 12.6 ± 0.9 µM | 9.8 µM | Competitive | [8] |
| PA1 (proline analogue) | PHD3 | EC50 = 1.53 µM | - | - | [11] |
| PA2 (proline analogue) | PHD3 | EC50 = 3.17 µM | - | - | [11] |
Table 2: Inhibitory Activities of 4-Hydroxyproline Derivatives. This table showcases the potential of 4-hydroxyproline derivatives as enzyme inhibitors beyond the classical prolyl hydroxylases. The data indicates that specific modifications can lead to potent and selective inhibition of enzymes like human carbonic anhydrase II (hCA II).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 4-hydroxyproline derivatives.
Protocol 1: Quantification of 4-Hydroxyproline in Tissue Samples
This protocol describes a colorimetric assay for the determination of 4-hydroxyproline content in tissue hydrolysates, which is a common method to estimate collagen content.
Materials:
-
Tissue samples
-
6 M HCl
-
Chloramine-T solution (e.g., 0.05 M in a suitable buffer)
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
4-Hydroxyproline standard solution
-
Heating block or water bath (120°C and 60°C)
-
Spectrophotometer (560 nm)
Procedure:
-
Hydrolysis:
-
Weigh 10-20 mg of tissue and place it in a pressure-tight vial.
-
Add 1 mL of 6 M HCl.
-
Hydrolyze at 120°C for 3-18 hours.
-
Cool the hydrolysates to room temperature.
-
Neutralize a small aliquot of the hydrolysate with NaOH to a pH of 6.0-7.0.
-
-
Oxidation:
-
Add 100 µL of the neutralized sample or standard to a microplate well.
-
Add 50 µL of Chloramine-T solution to each well.
-
Incubate at room temperature for 20 minutes.
-
-
Color Development:
-
Add 100 µL of DMAB solution to each well.
-
Incubate at 60°C for 90 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at 560 nm using a microplate reader.
-
Calculate the 4-hydroxyproline concentration from a standard curve generated with known concentrations of 4-hydroxyproline.
-
Protocol 2: In Vitro Prolyl Hydroxylase (PHD) Activity Assay
This protocol outlines a method to measure the activity of PHD enzymes by detecting the consumption of the co-substrate α-ketoglutarate.
Materials:
-
Recombinant PHD enzyme
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
α-ketoglutarate (α-KG)
-
Ascorbate
-
FeSO4
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
α-KG detection reagent (e.g., a kit that measures α-KG levels)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and FeSO4.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding α-KG.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
α-KG Detection:
-
Measure the remaining α-KG concentration using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of α-KG consumed, which is proportional to the PHD activity.
-
Protocol 3: Assessing PROTAC-Mediated Protein Degradation
This protocol describes a typical workflow to evaluate the efficacy of a 4-hydroxyproline-based PROTAC in degrading a target protein in a cellular context.[12][13]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC compound for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving 4-hydroxyproline derivatives.
Caption: Regulation of HIF-1α by prolyl hydroxylation.
Caption: Modulation of IFN-γ signaling by hydroxyproline.
Caption: Experimental workflow for assessing PROTAC efficacy.
Conclusion
4-Hydroxyproline and its derivatives are far more than simple structural components of collagen. They are integral to fundamental cellular processes, including oxygen sensing and immune regulation, and represent a versatile platform for the development of novel therapeutic agents. The ability to modulate protein-protein interactions and enzyme activities through the strategic incorporation of modified 4-hydroxyproline residues offers exciting opportunities for drug discovery. This technical guide provides a foundational understanding of the biological significance of these fascinating molecules, equipping researchers and drug development professionals with the knowledge to further explore and exploit their therapeutic potential. As our understanding of the nuanced roles of 4-hydroxyproline derivatives continues to expand, so too will their impact on biology and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolyl 4-hydroxylases, master regulators of the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl 4-hydroxylases: common and specific roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technoprocur.cz [technoprocur.cz]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-hydroxy- L-proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Introduction to chiral pyrrolidine building blocks in drug discovery
An In-Depth Technical Guide to Chiral Pyrrolidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its significance is underscored by its presence in 37 drugs approved by the United States Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals.[4] The power of the pyrrolidine scaffold lies in its three-dimensional (3D) nature, stemming from the sp³-hybridized carbon atoms.[4][5] This non-planarity, often described as "pseudorotation," allows for a rich exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[4][5]
The chirality inherent in substituted pyrrolidines is a critical feature. The presence of up to four stereogenic centers can lead to as many as 16 stereoisomers, each potentially possessing a unique biological profile.[4] This stereochemical diversity is paramount in modern drug design, where enantiomeric purity is often essential for efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological properties.[4][6] Consequently, chiral pyrrolidine derivatives are indispensable building blocks, providing a robust framework for the stereoselective synthesis of complex and potent therapeutic agents.[1][6]
Core Synthetic Strategies for Accessing Chiral Pyrrolidines
The synthesis of enantiomerically pure pyrrolidines is a central challenge in medicinal chemistry. Two primary strategies have emerged as powerful tools for constructing these valuable scaffolds: chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis: Leveraging Nature's Starting Materials
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1] For pyrrolidines, the non-essential amino acid L-proline and its derivative, 4-hydroxyproline, are the most common starting points.[4][7] This approach elegantly bypasses the need for asymmetric induction or chiral resolution.
-
From L-Proline and its Derivatives: L-proline offers a pre-defined stereocenter and functional handles—a secondary amine and a carboxylic acid—that allow for versatile and orthogonal chemical modifications.[1] For instance, the reduction of proline yields (S)-prolinol, a key precursor for drugs like Avanafil.[7]
-
From (R)-pyrrolidine-3-carboxylic acid: This building block provides a different substitution pattern and serves as a versatile starting point for various enzyme inhibitors and receptor agonists.[1] Its secondary amine can be protected (e.g., with a Boc group), while the carboxylic acid can be converted into amides, esters, or other functional groups.[1]
Asymmetric Synthesis: Creating Chirality
-
1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing the pyrrolidine ring.[4] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be controlled to produce specific stereoisomers with high selectivity.[4]
-
Intramolecular Aza-Michael Addition: This strategy involves the cyclization of an amine onto an activated alkene within the same molecule. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in the ring-forming step.[8]
-
Ring-Closing Metathesis (RCM): Ring-closing enyne metathesis, often catalyzed by ruthenium complexes like the Grubbs catalysts, provides an efficient route to pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne.[9][10]
-
Biocatalysis: Emerging methods utilize engineered enzymes, such as P450 variants, to perform intramolecular C(sp³)–H amination, converting simple azide precursors into chiral pyrrolidines with high efficiency and enantioselectivity.[11]
Data Presentation: Pyrrolidine Scaffolds in Modern Pharmaceuticals
The versatility of chiral pyrrolidine building blocks is evident in the wide array of FDA-approved drugs that incorporate this scaffold.
Table 1: Selected FDA-Approved Drugs Containing a Chiral Pyrrolidine Moiety
| Drug Name | Therapeutic Area | Pyrrolidine Precursor/Analogue | Year of Approval (Recent Examples) |
| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | - |
| Eletriptan | Antimigraine (5-HT1 Receptor Agonist) | Chiral Pyrrolidine Precursor | - |
| Daridorexant | Insomnia | Proline Analogue | 2022[2] |
| Pacritinib | Anticancer (JAK-2 Inhibitor) | Pyrrolidine Ring | 2022[2] |
| Futibatinib | Anticancer (FGFR-4 Inhibitor) | Pyrrolidine Ring | 2022[2] |
| Nirmatrelvir | Antiviral (HCV Protease Inhibitor) | Proline Analogue | 2022 (part of Paxlovid)[12] |
| Captopril | Antihypertensive (ACE Inhibitor) | Proline | - |
| Telaprevir | Antiviral (HCV Protease Inhibitor) | Pyrrolidine Analogue | -[13] |
| Ombitasvir | Antiviral (HCV NS5A Inhibitor) | Pyrrolidine Analogue | -[13] |
| Asunaprevir | Antiviral (HCV Protease Inhibitor) | 4-Hydroxyproline Derivative | -[7] |
| Daclatasvir | Antiviral (HCV NS5A Inhibitor) | Bis-pyrrolidine Moiety | -[7] |
Table 2: Quantitative Biological Activity of Chiral Pyrrolidine Derivatives
| Compound Class/Example | Target | Key Activity Data | Reference |
| Pyrrolidine Derivatives (e.g., 51a) | CXCR4 Chemokine Receptor Antagonist | IC₅₀ = 79 nM (binding affinity) | [3][4] |
| Pyrrolidine-2,5-dione-acetamides (e.g., 69k) | Anticonvulsant Activity (MES test) | ED₅₀ = 80.38 mg/kg | [4] |
| Pyrrolidine-2,5-dione-acetamides (e.g., 69k) | Anticonvulsant Activity (6 Hz test) | ED₅₀ = 108.80 mg/kg | [4] |
| Pyrrolidine Pentamine Derivative (23d) | DPP-IV Enzyme Inhibitor | IC₅₀ = 11.32 ± 1.59 µM | [2] |
| Multi-substituted Pyrrolidine (4m) | Antiproliferation Agent | Potent activity through disturbing mitosis exit | [14][15] |
| gem-Difluorinated Pyrrolidines (1a, 1b) | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Potent and highly selective inhibitors | [16] |
Experimental Protocols: Key Synthetic Methodologies
The following protocols provide detailed methodologies for common and important transformations in the synthesis of chiral pyrrolidine building blocks.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
This foundational protocol protects the secondary amine, allowing for selective reaction at the carboxylic acid functional group.[1]
-
Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the stirred mixture.
-
Reaction: Continue stirring at room temperature for approximately 1.5 hours, monitoring the reaction by a suitable method (e.g., TLC).
-
Workup (Aqueous/Organic Extraction):
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidify the combined aqueous phase to a low pH (e.g., pH 2-3) using 3N HCl.
-
Extract the acidified aqueous phase multiple times with diethyl ether.
-
-
Isolation: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide bond between an N-protected pyrrolidine carboxylic acid and a primary or secondary amine.[1]
-
Activation: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Stirring: Stir the mixture at 0 °C to room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[1]
-
Protocol 3: Asymmetric Synthesis of a 3-Oxo Alkylidene Pyrrolidine via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol illustrates an advanced method for creating a functionalized chiral pyrrolidine.[17][18]
-
Anion Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Add a solution of a sulfinimine-derived 3-oxo pyrrolidine 2-phosphonate in THF dropwise at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.
-
Aldehyde Addition: Add the desired aldehyde to the reaction mixture at 0 °C.
-
Warming: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude product by column chromatography to yield the enantiopure cis-2,5-disubstituted 3-oxo alkylidene pyrrolidine.[17][18]
-
Visualizations: Workflows and Synthetic Pathways
The following diagrams illustrate the key logical relationships and workflows in the synthesis of chiral pyrrolidine building blocks.
Caption: High-level overview of the two primary synthetic routes to chiral pyrrolidines.
Caption: Workflow for the diversification of (R)-pyrrolidine-3-carboxylic acid.
Caption: Logical flow of the asymmetric 1,3-dipolar cycloaddition reaction.
Conclusion and Future Prospects
Chiral pyrrolidine building blocks are undeniably central to modern drug discovery. Their prevalence in FDA-approved drugs and natural products highlights their role as a privileged scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility.[1][4] The ability to synthesize these scaffolds with high stereochemical control, either from the chiral pool or through sophisticated asymmetric methods, provides medicinal chemists with the tools to fine-tune molecular properties and achieve potent and selective biological activity.[6][19]
The future of drug discovery will continue to rely heavily on these versatile building blocks. Emerging trends point towards the synthesis of increasingly complex derivatives, including spirocyclic and multi-substituted pyrrolidines, to explore novel chemical space and address challenging biological targets.[8][14] Furthermore, the integration of green chemistry principles and biocatalytic methods promises to deliver more efficient and sustainable routes to these invaluable chiral intermediates, ensuring their continued impact on the development of next-generation therapeutics.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 10. (PDF) Efficient Method for the Synthesis of Chiral [research.amanote.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Technical Guide to trans-4-Hydroxy-L-proline Methyl Ester: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of trans-4-Hydroxy-L-proline methyl ester, a versatile building block in pharmaceutical and biochemical research. This document details its commercial availability from various suppliers, provides established protocols for its synthesis and analysis, and explores its role in significant biological pathways, including collagen synthesis and the inhibition of matrix metalloproteinases.
Commercial Availability and Suppliers
trans-4-Hydroxy-L-proline methyl ester and its common derivatives, primarily the hydrochloride salt (HCl) and N-protected forms (Boc and Z), are readily available from a range of chemical suppliers. The selection of a supplier often depends on the required purity, quantity, and the specific derivative needed for a particular application. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Fisher Scientific | trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% | 40216-83-9 | >97.5% to 98% | 5 g, 25 g[1][2][3] |
| N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | 74844-91-0 | 97% | 1 g[4][5] | |
| Sigma-Aldrich | N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | 74844-91-0 | 97% | Not specified |
| Chem-Impex | Z-L-trans-4-hydroxyproline methyl ester | 64187-48-0 | ≥ 98% (HPLC) | 1 g, 5 g, 25 g[6] |
| trans-L-4-Hydroxyproline methyl ester hydrochloride | 40216-83-9 | Not specified | 25 g[7] | |
| Biosynth | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | Not specified | Not specified |
| TCI Chemicals | trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 40216-83-9 | >98.0% | Not specified[8] |
| Thomas Scientific | L-4-trans-Hydroxyproline methyl ester hydrochloride | 40216-83-9 | ≥ 97% (HPLC) | 5 g[9] |
| United States Biological | Z-L-4-trans-hydroxyproline methyl ester | Not specified | 98+% (HPLC) | 1 g, 5 g, 25 g[10] |
| ChemicalBook | trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | Not specified | Multiple suppliers listed[11] |
| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 | 99% | 1 kg, multi-kg[12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of trans-4-Hydroxy-L-proline methyl ester are crucial for its application in research. The following sections provide established protocols.
Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride
This protocol describes a common method for the esterification of trans-4-hydroxy-L-proline using thionyl chloride in methanol.
Materials:
-
trans-4-Hydroxy-L-proline hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend trans-4-Hydroxy-L-proline hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[13]
-
Cool the suspension to 0°C using an ice bath.[13]
-
Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[13]
-
Maintain the reflux for several hours (e.g., overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]
-
The resulting solid can be recrystallized from a suitable solvent system, such as acetonitrile/ether, to afford the purified trans-4-Hydroxy-L-proline methyl ester hydrochloride.[13]
Characterization by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural confirmation of the synthesized ester.
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
Expected Chemical Shifts:
-
The spectrum of the hydrochloride salt will show a characteristic singlet for the methyl ester protons around 3.75 ppm when dissolved in DMSO-d₆.[14][15]
-
After conversion to the free amine, this peak shifts to approximately 3.56 ppm.[14][15]
-
Other protons of the pyrrolidine ring will appear as multiplets in the upfield region of the spectrum.
Biological Signaling Pathways
trans-4-Hydroxy-L-proline and its derivatives are integral to key biological processes, notably in the structural integrity of collagen and the regulation of enzymatic activity.
Role in Collagen Synthesis
trans-4-Hydroxyproline is a critical component of collagen, the most abundant protein in mammals.[16] It is not incorporated directly during protein synthesis but is formed through the post-translational modification of proline residues within the procollagen polypeptide chain. This hydroxylation is catalyzed by the enzyme prolyl 4-hydroxylase.[17] The presence of 4-hydroxyproline is essential for the stability of the collagen triple helix at physiological temperatures.[17]
Inhibition of Matrix Metalloproteinases (MMPs)
Derivatives of trans-4-Hydroxy-L-proline have been investigated as inhibitors of matrix metalloproteinases (MMPs).[18] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[18] Their dysregulation is implicated in various diseases, including cancer and arthritis.[19] Proline-based inhibitors, including those derived from hydroxyproline, can chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity.[20] This inhibitory action makes them attractive candidates for therapeutic development.
References
- 1. trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98% 25 g | Buy Online [thermofisher.com]
- 4. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Chem-Impex International, Inc. trans-L-4-Hydroxyproline methyl ester hydrochloride | Fisher Scientific [fishersci.com]
- 8. trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride | 40216-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. thomassci.com [thomassci.com]
- 10. usbio.net [usbio.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 13. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First in Vivo Evaluation as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and preliminary evaluation of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Substituted Proline Analogues in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique proteinogenic secondary amino acid, plays a pivotal role in protein structure and function due to its rigid five-membered ring. Nature, in its vast chemical diversity, has produced a plethora of substituted proline analogues. These modifications, ranging from simple hydroxylation and methylation to more complex halogenations, significantly alter the physicochemical properties of the proline ring, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their distribution, biosynthesis, and the experimental methodologies employed for their study. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and biochemistry, facilitating further investigation into the therapeutic potential of these compounds.
Data Presentation: Quantitative Occurrence of Substituted Proline Analogues
The following tables summarize the quantitative data available for some of the most well-characterized substituted proline analogues found in nature.
Table 1: Occurrence of Hydroxyprolines
| Substituted Proline Analogue | Natural Source | Concentration/Abundance | Reference(s) |
| trans-4-Hydroxy-L-proline | Mammalian Collagen | ~13.5% of total amino acids | [1] |
| Earthworm Cuticle Collagen | >10% of total amino acids | [2] | |
| Mouse Collagen | ~1.5% of total amino acids | [3] | |
| cis-4-Hydroxy-L-proline | Festuca ovina, Festuca pratensis | Reported presence, quantitative data limited | [4] |
| trans-3-Hydroxy-L-proline | Mammalian Collagen | Ratio of trans-4-Hyp to trans-3-Hyp is ~100:1 | [5] |
Table 2: Occurrence of Ectoines
| Substituted Proline Analogue | Natural Source (Halophilic Bacteria) | Condition | Concentration/Abundance | Reference(s) |
| Ectoine | Virgibacillus halodenitrificans | 3% NaCl | Major solute | [6] |
| Virgibacillus halodenitrificans | 15% NaCl | Major solute | [6] | |
| Halophilic Bacteria Isolates | 12% w/v NaCl | 9.1 to 301.8 mg/L | [7] | |
| 5-Hydroxyectoine | Virgibacillus halodenitrificans | 3% NaCl | Minor solute (Hydroxyectoine/Ectoine ratio: 0.04) | [6] |
| Virgibacillus halodenitrificans | 15% NaCl | Increased abundance (Hydroxyectoine/Ectoine ratio: 0.45) | [6] | |
| Halophilic Bacteria Isolates | 12% w/v NaCl | 3.9 to 122.1 mg/L | [7] | |
| Chromohalobacter salexigens | 2.5 M NaCl, 45°C | Maximal accumulation | [8] |
Table 3: Occurrence of N-Methyl-L-proline
| Substituted Proline Analogue | Natural Source | Concentration/Abundance | Reference(s) |
| N-Methyl-L-proline | Citrus Fruits (e.g., orange, lemon) | Present, specific quantitative data varies | [9][10] |
| Citrus species | 20 to 100 µmol/g dry mass (Proline + Proline Betaine) | [11] |
Note: Quantitative data for many other naturally occurring substituted prolines, particularly halogenated derivatives from marine organisms, are not widely available and represent an area for future research.
Experimental Protocols
Protocol 1: Extraction and Quantification of trans-4-Hydroxy-L-proline from Collagenous Tissues
This protocol is based on the widely used acid hydrolysis followed by colorimetric detection method.
1. Materials and Reagents:
-
Tissue sample (e.g., mammalian skin, tendon)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Activated Charcoal
-
Oxidation Buffer
-
Chloramine-T Concentrate
-
Perchloric Acid/Isopropanol Solution
-
4-(Dimethylamino)benzaldehyde (DMAB) Concentrate in DMSO
-
trans-4-Hydroxy-L-proline standard
-
Pressure-tight vials with PTFE-lined caps
-
Heating block or oven (120°C)
-
Centrifuge
-
Spectrophotometric multiwell plate reader
2. Procedure:
- Sample Preparation and Hydrolysis:
- Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.
- Transfer the homogenate to a pressure-tight vial.
- Add 100 µL of concentrated HCl.
- Tightly cap the vial and hydrolyze at 120°C for 3-24 hours.[12][13]
- Clarification and Neutralization:
- After cooling, add 5 mg of activated charcoal to the hydrolysate, mix, and centrifuge at 13,000 x g for 2 minutes to remove humin pigments.[12]
- Transfer a known aliquot (10-50 µL) of the supernatant to a new tube or a 96-well plate.
- Evaporate the samples to dryness under vacuum or in an oven at 60°C to remove the acid.[12]
- Reconstitute the dried samples in an appropriate volume of assay buffer.
- Colorimetric Reaction:
- Prepare a standard curve using the trans-4-hydroxy-L-proline standard (e.g., 0.2-1.0 µ g/well ).
- Add reconstituted samples and standards to a 96-well plate.
- Add the Chloramine-T/Oxidation Buffer mixture to each well and incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.[13]
- Add the DMAB/Perchloric Acid/Isopropanol solution to each well. This reagent reacts with the oxidized hydroxyproline to form a chromophore.[13]
- Incubate at 60-65°C for 15-20 minutes.[13]
- Quantification:
- Measure the absorbance at 560 nm using a plate reader.[12]
- Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
- The total collagen content can be estimated by assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen by weight.[1]
Protocol 2: General Method for the Analysis of Substituted Proline Analogues by HPLC-MS
This protocol provides a general framework for the analysis of various proline analogues. Specific parameters may need to be optimized depending on the analyte and matrix.
1. Materials and Reagents:
-
Natural source material (e.g., plant tissue, marine sponge, bacterial cell pellet)
-
Extraction solvent (e.g., 80% methanol, acidic or basic aqueous solutions)
-
Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)
-
Derivatization agent (optional, e.g., propyl chloroformate for GC-MS, or fluorescent tags for HPLC-UV/FLD)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS)
-
Appropriate HPLC column (e.g., C18, HILIC)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Standards of the proline analogues of interest
2. Procedure:
- Extraction:
- Homogenize the biological material in a suitable extraction solvent. For N-methyl-L-proline from plants, an acidic aqueous extraction can be employed.[14] For a broad range of metabolites, 80% methanol is often used.
- Centrifuge the mixture to pellet solid debris and collect the supernatant.
- Solid-Phase Extraction (SPE) for Clean-up and Concentration:
- Condition an SPE cartridge (e.g., strong cation exchange for amino acids) according to the manufacturer's instructions.
- Load the crude extract onto the cartridge.
- Wash the cartridge with a weak solvent to remove interfering compounds.
- Elute the proline analogues with a suitable solvent (e.g., an ammoniated organic solvent for cation exchange).
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
- HPLC-MS Analysis:
- Inject the prepared sample into the HPLC-MS system.
- Separate the proline analogues using a suitable gradient elution program on an appropriate column. For polar compounds like amino acids, a HILIC column can be effective.
- Detect the analytes using the mass spectrometer, operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
- Identify and quantify the substituted proline analogues by comparing their retention times and mass spectra to those of authentic standards.
Protocol 3: Structural Elucidation of Novel Substituted Prolines by 2D-NMR Spectroscopy
This protocol outlines the key steps for determining the structure of a purified, unknown substituted proline analogue.
1. Materials and Reagents:
-
Purified substituted proline analogue
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR spectrometer with 2D capabilities
2. Procedure:
- Sample Preparation:
- Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent in an NMR tube.
- 1D NMR Analysis:
- Acquire a ¹H NMR spectrum to identify the number and types of protons present.
- Acquire a ¹³C NMR spectrum to determine the number of carbon atoms.
- 2D NMR Analysis:
- COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton spin-spin coupling networks, which helps in identifying adjacent protons within the proline ring and any substituents.
- HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule and determining the position of substituents on the proline ring.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify through-space correlations between protons. This can provide information about the stereochemistry and conformation of the molecule.
- Structure Elucidation:
- Integrate the data from all NMR experiments to piece together the complete chemical structure, including the nature and position of the substituents and the relative stereochemistry.
Mandatory Visualizations
Biosynthetic Pathways
Caption: Biosynthesis of ectoine and hydroxyectoine in halophilic bacteria.
Caption: Proline biosynthesis pathway from glutamate in plants.
Signaling Pathways
Caption: Oxygen-dependent regulation of HIF-1α via proline hydroxylation.
Caption: Interplay of proline metabolism with TGF-β and mTOR signaling pathways.
Experimental Workflow
Caption: A general experimental workflow for the discovery of novel substituted proline analogues from natural sources.
References
- 1. mdpi.com [mdpi.com]
- 2. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of free amino acids in natural waters by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Target of rapamycin (TOR) signaling in photosynthetic organisms - Effect of SnRK1 on dynamics of proline accumulation under salt stress in Aarbidopsis thaliana - CONICET [bicyt.conicet.gov.ar]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline biosynthesis is a vent for TGFβ-induced mitochondrial redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
The Pivotal Role of Proline Analogues in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proline and its analogues are foundational building blocks in medicinal chemistry, offering a unique set of conformational constraints and physicochemical properties that are instrumental in the design of novel therapeutics. The rigid pyrrolidine ring of proline restricts the conformational flexibility of peptide backbones, a feature that can be fine-tuned through the introduction of various substituents and structural modifications. This guide provides an in-depth exploration of the key features of proline analogues, their synthesis, conformational effects, and their applications in recently approved pharmaceuticals.
Core Features and Medicinal Chemistry Applications
Proline's distinctive cyclic structure imparts exceptional rigidity to peptide chains compared to other amino acids. This conformational restriction is a powerful tool in drug design, enabling the stabilization of desired bioactive conformations and improving metabolic stability. The incorporation of proline analogues allows for the modulation of key properties, including:
-
Conformational Control: Substituents on the pyrrolidine ring can influence the puckering of the ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. This control over local geometry can enforce specific secondary structures like β-turns, crucial for protein-protein interactions.
-
Metabolic Stability: The tertiary amide bond introduced by proline is resistant to many proteases. Analogues can further enhance this stability, leading to improved pharmacokinetic profiles.
-
Receptor Binding and Selectivity: The defined three-dimensional arrangement of functional groups on proline analogues can lead to highly specific and high-affinity interactions with biological targets.
-
Physicochemical Properties: Modifications such as fluorination can alter lipophilicity, polarity, and bioavailability, providing a means to optimize the drug-like properties of a molecule.
These features have led to the successful integration of proline analogues into a variety of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antiviral drugs.
Quantitative Analysis of Proline Analogues in FDA-Approved Drugs
The practical impact of proline analogues in drug development is underscored by their presence in several recently approved medications. The following tables summarize key quantitative data for three prominent examples.
| Drug Name (Trade Name) | Proline Analogue Type | Target | Quantitative Data | Citation(s) |
| Nirmatrelvir (Paxlovid) | Bicyclic Proline Analogue | SARS-CoV-2 Main Protease (Mpro) | IC50: 4 nM (against SARS-CoV-2 Mpro) | [1] |
| EC50: 15.9 nM - 127.2 nM (against various SARS-CoV-2 variants) | [2] | |||
| Daridorexant (Quviviq) | α-Substituted Proline Analogue | Orexin Receptors (OX1 and OX2) | Ki: 0.47 nM (OX1), 0.93 nM (OX2) | [3] |
| Trofinetide (Daybue) | N-Acyl Proline Analogue | Insulin-like Growth Factor 1 (IGF-1) Pathway | Not directly reported as a receptor binding affinity. Efficacy is measured by clinical outcomes in Rett Syndrome. | [4] |
Table 1: Pharmacological Data of Proline Analogue-Containing Drugs
| Proline Analogue | Target Enzyme | Inhibition Constant (Ki) / IC50 | Citation(s) |
| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Ki: 100 µM | [5] |
| Bicyclic[3.2.1]proline analogue 4 | Arginase 1 (Arg1) | IC50: 2.2 nM | [6] |
| Bicyclic[2.2.1]proline analogue 5 | Arginase 1 (Arg1) | IC50: 3.9 nM | [6] |
| 4-substituted proline analogue 25 | Chlamydia trachomatis HtrA (CtHtrA) | ~6-fold improved potency over lead compound | [7] |
| 4-substituted proline analogue 49 | Chlamydia trachomatis HtrA (CtHtrA) | ~9-fold improved potency over lead compound | [7] |
Table 2: Quantitative Data for Various Proline Analogues as Enzyme Inhibitors
Signaling Pathways and Mechanisms of Action
The therapeutic effects of drugs containing proline analogues are realized through their modulation of specific signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanism of action.
Nirmatrelvir: Inhibition of SARS-CoV-2 Replication
Nirmatrelvir is a key component of the antiviral drug Paxlovid. It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[8][9] Mpro cleaves viral polyproteins into functional non-structural proteins. By blocking Mpro, nirmatrelvir prevents the virus from producing the proteins necessary for its replication. The bicyclic proline analogue in nirmatrelvir plays a crucial role in orienting the molecule within the Mpro active site for optimal binding and inhibitory activity.[1]
Daridorexant: Antagonism of the Orexin Signaling Pathway
Daridorexant is a dual orexin receptor antagonist used for the treatment of insomnia. The orexin system is a key regulator of wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) bind to orexin receptors (OX1R and OX2R), promoting wakefulness.[10] Daridorexant competitively binds to and blocks both OX1R and OX2R, thereby inhibiting the wake-promoting signals of orexins and allowing sleep to occur.[3][11] The α-substituted proline moiety in daridorexant is a critical component of the pharmacophore, contributing to its high affinity and selectivity for the orexin receptors.
Trofinetide: Modulation of the IGF-1 Signaling Pathway
Trofinetide is a synthetic analogue of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is approved for the treatment of Rett syndrome, a rare neurodevelopmental disorder.[12] While the exact mechanism is still under investigation, it is believed that trofinetide modulates the IGF-1 signaling pathway, which is crucial for neuronal development, synaptic plasticity, and reducing neuroinflammation.[4][13] By acting as an IGF-1 mimetic, trofinetide may help to restore some of the neuronal functions that are impaired in Rett syndrome. The N-acyl proline structure of trofinetide enhances its stability and bioavailability compared to the natural GPE peptide.[14]
Experimental Protocols
Synthesis of Proline Analogues
This protocol describes a general workflow for incorporating a commercially available Fmoc-protected proline analogue into a peptide sequence using an automated microwave-assisted peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the desired Fmoc-protected proline analogue)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. This is typically a two-step process within the automated synthesizer's protocol. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or proline analogue), HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed with microwave irradiation for a specified time (e.g., 5-10 minutes).
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
This protocol outlines a solution-phase synthesis of a fluorinated proline analogue.
Materials:
-
(2S,4R)-4-Hydroxyproline
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Methyl iodide (MeI)
-
Potassium carbonate (K2CO3)
-
DMF
-
Diethylaminosulfur trifluoride (DAST)
-
DCM
-
Hydrochloric acid (HCl)
Procedure:
-
Boc Protection: Protect the amine of (2S,4R)-4-hydroxyproline with a Boc group using Boc2O in a basic aqueous solution (e.g., NaOH in water/dioxane).
-
Methyl Esterification: Esterify the carboxylic acid with methyl iodide in the presence of a base like K2CO3 in DMF.
-
Fluorination:
-
Dissolve the Boc-protected hydroxyproline methyl ester in DCM.
-
Cool the solution to -78 °C.
-
Slowly add DAST to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain Boc-(2S,4S)-4-fluoroproline methyl ester.
-
-
Deprotection:
-
Treat the purified product with a strong acid, such as 4M HCl in dioxane or TFA, to remove the Boc group and hydrolyze the methyl ester.
-
Remove the solvent under reduced pressure to yield the hydrochloride salt of (2S,4S)-4-fluoroproline.
-
Conformational Analysis of Peptides Containing Proline Analogues by NMR Spectroscopy
This protocol provides a general workflow for the conformational analysis of a peptide containing a proline analogue using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified, lyophilized peptide
-
NMR buffer (e.g., phosphate buffer in H2O/D2O (9:1) or a deuterated organic solvent like DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen NMR buffer to a final concentration of approximately 1-5 mM. Transfer the solution to a high-quality NMR tube.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, purity, and to observe the general features of the peptide's resonances. The amide region (typically 6-9 ppm) can provide initial insights into the presence of multiple conformations.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues. This experiment correlates all protons within a single amino acid side chain.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY (for smaller peptides) or ROESY (for peptides with intermediate molecular weight) spectrum. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).
-
Analyze the NOE/ROE cross-peaks to identify sequential (between adjacent residues) and medium- to long-range correlations that define the peptide's secondary structure (e.g., β-turns, helices).
-
The presence or absence of specific NOEs involving the proline analogue can provide direct evidence for its conformational influence.
-
-
Determination of Coupling Constants (e.g., from 1D 1H or 2D COSY): Measure the 3J(HN,Hα) coupling constants for the amide protons. These values can be used in the Karplus equation to estimate the dihedral angle φ, providing further constraints on the backbone conformation.
-
Temperature Dependence of Amide Proton Chemical Shifts: Acquire a series of 1D 1H NMR spectra at different temperatures. Amide protons involved in intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to solvent-exposed amide protons. This helps to identify hydrogen bonding patterns that stabilize specific conformations.
-
Structure Calculation: Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Conclusion and Future Outlook
Proline analogues are indispensable tools in the arsenal of medicinal chemists. Their ability to impose conformational rigidity and modulate physicochemical properties has been instrumental in the development of successful drugs targeting a wide range of diseases. The examples of nirmatrelvir, daridorexant, and trofinetide highlight the diverse applications and therapeutic potential of these unique building blocks.
Future research in this area will likely focus on the development of novel proline analogues with even more precise control over conformation and properties. The exploration of new ring systems, substitution patterns, and bioisosteric replacements will continue to expand the chemical space available to drug designers. Furthermore, a deeper understanding of the interplay between the conformational preferences of proline analogues and their biological activity, aided by advanced computational and experimental techniques, will pave the way for the rational design of the next generation of highly potent and selective therapeutics.
References
- 1. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Daridorexant - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Development of trofinetide for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 10. Idorsia | Daridorexant [idorsia.com]
- 11. Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trofinetide: A Pioneering Treatment for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trofinetide for Rett Syndrome: Highlights on the Development and Related Inventions of the First USFDA-Approved Treatment for Rare Pediatric Unmet Medical Need [mdpi.com]
Physicochemical properties of substituted pyrrolidines
An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1] Found in numerous natural products and pharmacologically active agents, its non-planar and flexible conformation allows for the precise three-dimensional arrangement of substituents. This structural versatility makes it a "privileged scaffold" for designing molecules that can effectively interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and central nervous system disorders.[1]
The physicochemical properties of substituted pyrrolidines, such as basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Understanding and optimizing these properties is a key aspect of modern drug discovery and development. This guide provides a detailed overview of these core properties, experimental protocols for their determination, and case studies illustrating their relevance.
Core Physicochemical Properties of Pyrrolidine Derivatives
The substitution pattern on the pyrrolidine ring significantly influences its physicochemical characteristics. Properties like pKa and logP can be finely tuned by introducing different functional groups, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Presentation: Quantitative Physicochemical Data
The following tables summarize key quantitative data for the parent pyrrolidine molecule and various substituted derivatives, compiled from experimental literature.
Table 1: Acidity (pKa) of Pyrrolidine and Selected Derivatives The pKa of the conjugate acid is a measure of the basicity of the nitrogen atom in the pyrrolidine ring.[2]
| Compound | pKa of Conjugate Acid | Reference(s) |
| Pyrrolidine | 11.27 | [2][3] |
| Pyrrolidine (in acetonitrile) | 19.56 | [3] |
| α-Ethylpyrrolidine | 10.43 | [4] |
| α-Benzylpyrrolidine | 10.36 | [4] |
| α-(p-Tolyl)pyrrolidine | 10.01 | [4] |
Table 2: Lipophilicity (logP) of Pyrrolidine and Selected Derivatives The partition coefficient (logP) measures a compound's distribution between an organic (n-octanol) and an aqueous phase, indicating its lipophilicity or hydrophilicity.[5] A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[6]
| Compound | logP | Reference(s) |
| Pyrrolidine | 0.46 | PubChem CID 31268[7] |
| 2-Pyrrolidinone | -0.8 | PubChem CID 12025[8] |
| N-Benzoyl-pyrrolidine | 1.81 (Calculated) | ResearchGate[9] |
| N-Benzoyl-3-fluoro-pyrrolidine | 1.84 (Calculated) | ResearchGate[9] |
| N-Benzoyl-3,3-difluoro-pyrrolidine | 1.95 (Calculated) | ResearchGate[9] |
Table 3: General Physical Properties of Pyrrolidine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N | [3] |
| Molar Mass | 71.123 g·mol⁻¹ | [3] |
| Appearance | Clear colorless liquid | [3][10] |
| Density | 0.866 g/cm³ | [3] |
| Melting Point | -63 °C | [3][10] |
| Boiling Point | 87 °C | [3][10] |
| Solubility in Water | Miscible | [3] |
Structure-Property Relationships
The relationship between a molecule's structure and its physicochemical properties is fundamental to drug design.[11] For pyrrolidines, even minor structural modifications can lead to significant changes in behavior.
-
Basicity (pKa): The nitrogen atom of pyrrolidine confers basicity to the scaffold.[12] Substituents, particularly those with strong electronic effects, can significantly alter this basicity.[12] For example, electron-withdrawing groups generally decrease basicity (lower pKa), while electron-donating groups increase it.
-
Lipophilicity (logP): Lipophilicity is crucial for membrane permeability.[5] Studies have shown that adding fluorine atoms to the pyrrolidine ring can increase logP values, thereby enhancing lipophilicity.[9] A logP range between 2 and 3 has been suggested as optimal for certain therapeutic targets like PI3Kδ inhibitors.[13]
-
Solubility: The pyrrolidine motif can enhance aqueous solubility, a desirable property for drug formulation and bioavailability.[14] However, high lipophilicity can lead to poor aqueous solubility.[15] The interplay between a compound's logP and its solid-state properties (like melting point) ultimately governs its solubility.[15]
Experimental Protocols & Workflows
Accurate determination of physicochemical properties is essential. Standardized methods are used to ensure data reliability and comparability.
General Workflow for Physicochemical Profiling
The characterization of a novel substituted pyrrolidine typically follows a structured workflow to establish its identity and key physicochemical parameters.
Detailed Methodologies
-
Determination of pKa (Potentiometric Titration):
-
Principle: This method involves measuring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[16]
-
Protocol Outline:
-
Dissolve a precisely weighed amount of the pyrrolidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter using standard buffers.
-
Slowly add a standardized solution of hydrochloric acid (for a basic compound) from a burette.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16]
-
-
-
Determination of logP (Shake-Flask Method):
-
Principle: The "shake-flask" technique is the traditional method for determining the n-octanol/water partition coefficient.[16] It directly measures the concentration of the solute in both phases after they have reached equilibrium.
-
Protocol Outline:
-
Prepare a solution of the compound in either n-octanol or water (pre-saturate each solvent with the other).
-
Add a known volume of this solution to a separation funnel containing a known volume of the other immiscible solvent.
-
Shake the funnel vigorously for a set period to allow for partitioning and equilibration.
-
Allow the layers to separate completely.
-
Measure the concentration of the compound in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as log₁₀([concentration in octanol] / [concentration in water]).[5]
-
-
-
Structural Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, connectivity, and stereochemistry of the synthesized pyrrolidine derivatives.[1][17]
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of specific functional groups within the molecule based on their characteristic absorption of infrared radiation.[1][17]
-
Case Study: Pyrrolidine-Based Chalcones as α-Glucosidase Inhibitors
A recent study highlighted the synthesis of novel chalcones incorporating a pyrrolidine moiety that showed promising activity as α-glucosidase inhibitors, a key strategy for managing type 2 diabetes.[1]
Synthesis Workflow
The synthesis involves a two-step process: a Vilsmeier-Haack reaction to form a key aldehyde intermediate, followed by a Claisen-Schmidt condensation to yield the final chalcone derivatives.[1]
Mechanism of Action
These derivatives function by inhibiting α-glucosidase in the small intestine. This action slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the sharp increase in blood glucose levels after a meal.[1]
Conclusion
The physicochemical properties of substituted pyrrolidines are of paramount importance in the field of drug discovery. A thorough understanding and systematic evaluation of pKa, logP, and solubility enable the rational design of molecules with improved ADME profiles and enhanced therapeutic potential. The integration of robust experimental protocols and a clear understanding of structure-property relationships allows researchers to effectively navigate the complexities of drug development, ultimately increasing the likelihood of identifying successful clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. acdlabs.com [acdlabs.com]
- 6. youtube.com [youtube.com]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties [pubmed.ncbi.nlm.nih.gov]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Methodological & Application
Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate from 4-hydroxy-L-proline
Application Note: Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
Introduction
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as trans-4-Hydroxy-L-proline methyl ester, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid pyrrolidine ring and functional handles—a secondary amine, a hydroxyl group, and a methyl ester—make it an exceptionally versatile starting material. This compound is frequently utilized in the development of novel therapeutics, including enzyme inhibitors, peptidomimetics, and antiviral agents. The stereochemistry of the molecule is crucial for its biological activity, making stereoselective synthesis essential.
Principle of the Method
The most direct and widely adopted method for the synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is the Fischer esterification of its parent amino acid, 4-hydroxy-L-proline. This protocol utilizes a solution of thionyl chloride (SOCl₂) in methanol (MeOH). In this reaction, thionyl chloride reacts with methanol in situ to generate anhydrous methanolic hydrogen chloride (HCl). The HCl acts as a catalyst, protonating the carboxylic acid group of 4-hydroxy-L-proline, thereby activating it towards nucleophilic attack by methanol. The reaction proceeds efficiently to yield the desired methyl ester. As the reaction is performed under acidic conditions, both the secondary amine of the pyrrolidine ring and the newly formed ester are protonated, leading to the isolation of the product as a stable hydrochloride salt. This method is advantageous due to its high yields, operational simplicity, and the use of readily available and cost-effective reagents.[1][2][3][4]
Experimental Protocol
This protocol details the procedure for the synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride from 4-hydroxy-L-proline.
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-hydroxy-L-proline | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Methanol (MeOH), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Use a freshly opened bottle or dry over molecular sieves. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Handle in a fume hood with appropriate PPE. |
| Diethyl Ether (Et₂O), Anhydrous | ACS Grade | J.T.Baker | For product precipitation/washing. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice-water bath | - | - | For temperature control. |
| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |
| Rotary evaporator | - | - | For solvent removal. |
2. Reaction Setup and Procedure
Caption: Figure 1: Step-by-step workflow for the synthesis.
-
Preparation: In a fume hood, equip a 100 mL oven-dried, round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 4-hydroxy-L-proline (5.0 g, 38.1 mmol) to the flask, followed by anhydrous methanol (50 mL). Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0°C with continuous stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (4.2 mL, 57.2 mmol, 1.5 equiv) dropwise to the cooled suspension over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and slow addition to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approx. 65°C).
-
Monitoring: Let the reaction proceed at reflux overnight (12-16 hours).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
-
Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator to obtain a solid or viscous oil.[1]
-
Purification: Add anhydrous diethyl ether (50 mL) to the residue and stir vigorously (or sonicate) to break up the solid. This process, known as trituration, helps to precipitate the product and wash away any non-polar impurities.
-
Final Product: Collect the resulting white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum to afford (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.
Data and Results
Table 1: Reaction Parameters and Stoichiometry
| Parameter | Value | Unit | Moles (mmol) | Molar Eq. |
| 4-hydroxy-L-proline | 5.0 | g | 38.1 | 1.0 |
| Thionyl Chloride | 4.2 | mL | 57.2 | 1.5 |
| Anhydrous Methanol | 50 | mL | - | - |
| Reaction Temperature | Reflux (~65) | °C | - | - |
| Reaction Time | 12 - 16 | hours | - | - |
Table 2: Product Characterization and Expected Yield
| Parameter | Expected Value | Reference |
| Product Name | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | [5] |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₆H₁₂ClNO₃ | [6] |
| Molecular Weight | 181.62 | - |
| Expected Yield | 6.35 g (92%) | [1] |
| ¹H NMR (DMSO-d₆) | Conforms to structure | [1] |
| Purity (by HPLC) | ≥98% | - |
Chemical Reaction Diagram
reactant -> product [label=< SOCl₂ (1.5 eq.) MeOH Reflux, Overnight
>, fontname="Helvetica", fontsize=10]; }Caption: Figure 2: Esterification of 4-hydroxy-L-proline.
References
- 1. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-L-proline methyl ester hydrochloride | C6H12ClNO3 | CID 11435319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for the Use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a derivative of hydroxyproline, in peptide synthesis. This document outlines its significance, the importance of protecting group strategies, and detailed protocols for its incorporation into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Significance of 4-Hydroxyproline in Peptides
(2S,4R)-4-hydroxyproline (Hyp) is a non-proteinogenic amino acid that plays a crucial role in the structure and function of various proteins, most notably collagen.[1] Its incorporation into synthetic peptides can confer several desirable properties:
-
Enhanced Structural Stability: The hydroxyl group of Hyp can participate in hydrogen bonding, which helps to stabilize the secondary structure of peptides, such as the collagen triple helix. The pyrrolidine ring also introduces conformational constraints that favor specific peptide backbone geometries.
-
Altered Pharmacokinetic Properties: Modification of peptides with hydroxyproline can lead to improved metabolic stability and receptor binding affinity, making them attractive candidates for therapeutic development.[2]
-
Collagen Mimetic Peptides: (2S,4R)-4-hydroxyproline is a key component in the repeating Gly-Pro-Hyp sequence of collagen.[3] Synthetic peptides incorporating this motif are invaluable tools for studying collagen structure, function, and for the development of biomaterials.
Protecting Group Strategy: The Importance of Fmoc-Hyp(tBu)-OH
For efficient and specific incorporation of (2S,4R)-4-hydroxyproline into a growing peptide chain during SPPS, a dual-protection strategy is essential to prevent unwanted side reactions. The most commonly used derivative is Fmoc-Hyp(tBu)-OH .[1]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile group protects the α-amino functionality of the hydroxyproline. It is stable under the acidic conditions used for side-chain deprotection and peptide cleavage from the resin but is readily removed by a mild base, typically piperidine, to allow for the next coupling step.[1]
-
tBu (tert-butyl) Group: This acid-labile group protects the hydroxyl function of the hydroxyproline side chain. It is stable during the basic conditions of Fmoc deprotection and is removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[1]
This orthogonal protection scheme ensures the selective and efficient synthesis of complex peptides with high fidelity. The high purity of Fmoc-Hyp(tBu)-OH (typically ≥98%) is paramount to avoid truncated sequences and other side products.[1]
Quantitative Data
The incorporation of (2S,4R)-4-hydroxyproline at the Y-position in a repeating (Pro-Y-Gly)n sequence significantly enhances the thermal stability of the resulting collagen triple helix, as indicated by an increase in the melting temperature (Tm).
| Peptide Sequence | Melting Temperature (Tm) in °C |
| (Pro-Pro-Gly)₁₀ | 24 |
| (Pro-Hyp-Gly)₁₀ | 58 |
Note: Data is illustrative and actual Tm values can vary based on experimental conditions.
The following table provides a general guide for the stoichiometry of reagents used in the coupling of Fmoc-Hyp(tBu)-OH during a standard 0.1 mmol scale solid-phase peptide synthesis.
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Hyp(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| OxymaPure | 3 - 5.5 | Non-explosive alternative to HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Note: The optimal equivalents can vary depending on the specific peptide sequence and the resin used.
Experimental Protocols
This protocol describes the manual solid-phase synthesis of a model peptide incorporating Fmoc-Hyp(tBu)-OH using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Additive (e.g., HOBt, OxymaPure)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-Hyp(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
After a successful coupling, drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
While SPPS is more common for longer peptides, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate can also be used in solution-phase synthesis, particularly for di- or tripeptides. This requires protection of the amino group (e.g., with Boc or Fmoc) and activation of the carboxyl group.
Materials:
-
N-protected (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (e.g., Boc-Hyp-OMe)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., DCC, EDC·HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine (NMM), DIPEA)
-
Organic solvent (e.g., DMF, DCM)
Protocol:
-
Activation:
-
Dissolve the N-protected hydroxyproline derivative (1 eq.) and HOBt (1.1 eq.) in DMF.
-
Cool the solution to 0°C.
-
Add the coupling reagent (e.g., DCC, 1.1 eq.).
-
-
Coupling:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 eq.) in DMF and neutralize with a base (e.g., NMM, 1 eq.).
-
Add this solution to the activated hydroxyproline derivative.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea (if DCC is used).
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by column chromatography.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Hyp(tBu)-OH.
References
Application Notes: (R)-(+)-Glyceraldehyde Acetonide as a Chiral Synthon for Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Glyceraldehyde acetonide, also known as (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is a versatile and crucial chiral building block in asymmetric synthesis.[1][2] Its protected diol functionality and reactive aldehyde group make it an ideal starting material for the stereoselective synthesis of complex molecules, particularly nucleoside analogues that form the backbone of many antiviral therapies.[1][3] This document outlines the application of this synthon in the synthesis of antiviral agents, with a focus on the conceptual pathway toward key intermediates for drugs like Remdesivir, and provides detailed protocols for representative synthetic transformations.
Core Application: Synthesis of Nucleoside Analogues
Nucleoside analogues function as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes, often by inhibiting viral RNA-dependent RNA polymerase (RdRp).[4][5][6] The chirality of the ribose or ribose-like moiety is critical for biological activity. (R)-(+)-Glyceraldehyde acetonide provides the necessary stereochemical foundation for building these modified sugar rings.[3]
A key antiviral agent whose synthesis can conceptually begin from chiral precursors derived from glyceraldehyde is Remdesivir (GS-5734). Remdesivir is a monophosphoramidate prodrug of a C-nucleoside analogue, GS-441524, and is a potent inhibitor of viral RdRp.[7][8][9] The stereochemistry at the phosphorus center and the ribose core is essential for its function.
Data Presentation: Synthesis of Key Intermediates
The following tables summarize quantitative data for key reactions in the synthesis of antiviral nucleoside precursors, illustrating typical yields and stereoselectivity.
Table 1: Stereoselective Synthesis of a Ribolactone Precursor This conceptual pathway starts from a glyceraldehyde-derived chiral building block.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Stereoselectivity | Reference |
| 1 | Oxidation | (R)-2,2-dimethyl-1,3-dioxolane-4-methanol | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | PCC, DCM | ~90 | >99% e.e. | General Oxidation |
| 2 | Wittig Reaction | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Olefinic Protected Diol | n-BuLi, Benzyltriphenylphosphonium bromide, THF | ~85 | Mixture of E/Z | [3] |
| 3 | Dihydroxylation | Olefinic Protected Diol | Protected Triol | OsO₄, NMO | >90 | >95% d.e. | Sharpless Dihydroxylation |
| 4 | Cyclization/Oxidation | Protected Triol | Ribolactone Intermediate | Jones Reagent | ~80 | >99% e.e. | [7] |
Table 2: Coupling and Phosphoramidation for Remdesivir Intermediate Synthesis Data derived from later-stage syntheses of Remdesivir, illustrating key bond formations.
| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (Sp:Rp) | Reference |
| 1 | Glycosylation | Ribolactone derivative & Pyrrolotriazine base | C-Nucleoside | i-PrMgCl·LiCl, TMSCl | ~75 | >95:5 (β-anomer) | [8] |
| 2 | Phosphoramidation | Acetonide-protected nucleoside & P-racemic phosphoryl chloride | Protected Remdesivir | Chiral Bicyclic Imidazole Catalyst | ~96% conv. | 22:1 | [7] |
| 3 | Deprotection | Acetonide-protected Remdesivir | Remdesivir | Concentrated HCl, THF | 69 | N/A | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Ribolactone Intermediate (Conceptual)
This protocol outlines the key steps to synthesize a ribolactone, a core component of many nucleoside analogues, starting from (R)-(+)-Glyceraldehyde acetonide.
1. Oxidation to Aldehyde:
-
To a stirred solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield (R)-(+)-Glyceraldehyde acetonide as a crude oil, which can be used directly in the next step.
2. Chain Extension via Wittig Reaction: [3]
-
Suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (N₂).
-
Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution for 1 hour at 0°C.
-
Add a solution of crude (R)-(+)-Glyceraldehyde acetonide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 volumes).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexanes:Ethyl Acetate gradient) to yield the olefinic protected diol.
3. Asymmetric Dihydroxylation:
-
Dissolve the olefinic protected diol (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq).
-
Stir vigorously at room temperature for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the protected triol.
4. Cyclization to Ribolactone:
-
Dissolve the protected triol (1.0 eq) in acetone.
-
Cool to 0°C and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.
-
Stir for 1 hour at 0°C.
-
Quench with isopropanol and filter through celite.
-
Neutralize the filtrate with saturated NaHCO₃ and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield the ribolactone intermediate.
Protocol 2: Antiviral Assay - RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of a nucleoside analogue triphosphate (the active form of the drug) against viral RdRp.
1. Expression and Purification of Viral RdRp:
-
Clone the gene encoding the viral RdRp complex into an appropriate expression vector (e.g., pET vector system).
-
Transform the vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG at 16-18°C overnight.
-
Lyse the cells and purify the RdRp complex using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
2. In Vitro RNA Polymerase Assay:
-
Prepare a reaction mixture containing transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT), a synthetic RNA template/primer duplex, and a mixture of ATP, GTP, CTP, and UTP (one of which is radiolabeled, e.g., [α-³²P]GTP).
-
Add the purified RdRp enzyme to the mixture.
-
Add varying concentrations of the test compound (the active triphosphate form of the nucleoside analogue).
-
Incubate the reaction at 37°C for 1-2 hours.
3. Analysis of RNA Products:
-
Stop the reaction by adding EDTA.
-
Precipitate the RNA products using ethanol or capture them on a filter membrane.
-
Quantify the incorporated radiolabel using a scintillation counter or analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthetic Pathway
Mechanism of Action: RdRp Inhibition
Experimental Workflow: Antiviral Assay
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]
- 4. A Chemoenzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products. Its three-dimensional structure and potential for stereoisomerism make the stereoselective synthesis of pyrrolidine derivatives a critical aspect of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key pyrrolidine-containing drugs and highlights general methodologies for the construction of this important heterocycle.
Introduction to Stereoselective Pyrrolidine Synthesis
The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The stereoselective synthesis of pyrrolidines can be broadly categorized into two main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as the amino acids L-proline and L-hydroxyproline, to introduce the desired stereochemistry. Functional group manipulations on the existing chiral scaffold lead to the target molecule.
-
Asymmetric Synthesis: This approach involves the creation of stereocenters from achiral or racemic starting materials using chiral catalysts or reagents. Key methods include catalytic asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael additions, and enantioselective alkylations.
This document will delve into specific examples of these strategies as applied to the synthesis of notable pyrrolidine-containing drugs.
Synthesis of Key Pyrrolidine-Containing Drugs: Protocols and Data
This section provides detailed experimental protocols and associated data for the stereoselective synthesis of Avanafil, Daclatasvir, Grazoprevir, and the natural product (-)-Kainic Acid.
Avanafil: A PDE5 Inhibitor
Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its synthesis involves the stereoselective introduction of a (S)-pyrrolidin-2-ylmethanol moiety.
Mechanism of Action: Avanafil enhances erectile function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][3] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. By preventing cGMP breakdown, Avanafil prolongs smooth muscle relaxation and increases blood flow to the penis.[1][2][3]
Experimental Protocol: Synthesis of a Key Avanafil Intermediate
This protocol describes a key step in a common synthetic route to Avanafil, the coupling of the pyrimidine core with (S)-pyrrolidin-2-ylmethanol.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity/ee |
| 1 | Nucleophilic Substitution | 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, 3-chloro-4-methoxybenzylamine hydrochloride, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), 80 °C, 2 h | 92 | >98% |
| 2 | Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), 0 °C to rt, 1 h | 95 | >98% |
| 3 | Nucleophilic Substitution | (S)-pyrrolidin-2-ylmethanol, DIPEA, DMF, 80 °C, 4 h | 88 | >99% ee |
| 4 | Saponification | Lithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water, rt, 3 h | 95 | >98% |
| 5 | Amide Coupling | 2-(Aminomethyl)pyrimidine, HATU, DIPEA, DMF, rt, 12 h | 85 | >99% |
Protocol Details:
-
Step 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate: To a solution of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 equiv) in DMF (5 vol) is added (S)-pyrrolidin-2-ylmethanol (1.2 equiv) and DIPEA (2.0 equiv). The mixture is heated to 80 °C for 4 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Daclatasvir: An HCV NS5A Inhibitor
Daclatasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of this C2-symmetric molecule relies on the stereoselective coupling of two L-proline derivatives.
Mechanism of Action: Daclatasvir inhibits HCV replication by binding to the N-terminus of the NS5A protein.[4] This binding event is thought to interfere with the proper localization and function of the viral replication complex, which is essential for the synthesis of new viral RNA.[5][6] Daclatasvir has been shown to block the formation of the "membranous web," a cellular alteration induced by HCV that serves as the site of viral replication.[7]
Experimental Protocol: Key Steps in Daclatasvir Synthesis
The synthesis of Daclatasvir involves the construction of a central biphenyl-bis-imidazole core, followed by coupling with N-protected L-valine derivatives.
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Alkylation | 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethan-1-one), N-Boc-L-proline, NaH, DMF, 0 °C to rt | 85 | >99:1 dr |
| 2 | Imidazole Formation | Ammonium acetate, Acetic acid, 120 °C | 78 | - |
| 3 | Deprotection | HCl, Methanol, rt | 95 | - |
| 4 | Amide Coupling | N-(methoxycarbonyl)-L-valine, HBTU, DIPEA, DMF, rt | 82 | >99:1 dr |
Protocol Details:
-
Step 1: Synthesis of di-tert-butyl (2S,2'S)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate): To a solution of N-Boc-L-proline (2.2 equiv) in DMF (10 vol) at 0 °C is added sodium hydride (2.4 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, and then a solution of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethan-1-one) (1.0 equiv) in DMF (5 vol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is used in the next step without further purification.
Grazoprevir: An HCV NS3/4A Protease Inhibitor
Grazoprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication. Its macrocyclic structure containing a substituted pyrrolidine is a key feature for its activity.
Mechanism of Action: Grazoprevir is a direct-acting antiviral that targets the NS3/4A serine protease of HCV.[8][9] This protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are necessary for viral replication.[10] By binding to the active site of the NS3/4A protease, Grazoprevir blocks this cleavage process, thereby inhibiting the formation of a functional replication complex and halting viral production.[8][9]
Experimental Protocol: Key Macrocyclization Step in Grazoprevir Synthesis
A crucial step in the synthesis of Grazoprevir is the formation of the macrocycle via an intramolecular peptide coupling.[11]
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Amide Coupling | (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide, Quinoxaline-pyrrolidine carboxylic acid fragment, HATU, DIPEA, DMF, rt | 85 | >98:2 dr |
| 2 | Ring-Closing Metathesis | Grubbs II catalyst, Toluene, 80 °C | 75 | - |
Protocol Details:
-
Step 2: Ring-Closing Metathesis: To a solution of the diene precursor (1.0 equiv) in degassed toluene (0.01 M) is added Grubbs II catalyst (0.05 equiv). The mixture is heated to 80 °C for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the macrocyclic product.
(-)-Kainic Acid: A Natural Excitatory Amino Acid
(-)-Kainic acid is a natural product isolated from red algae that acts as a potent agonist for a subtype of ionotropic glutamate receptors. Its stereochemically dense pyrrolidine core has made it a challenging target for total synthesis.
Experimental Protocol: Stereoselective Synthesis of (-)-Kainic Acid
This protocol outlines a practical, stereoselective total synthesis of (-)-kainic acid.[1]
| Step | Reaction | Reagents and Conditions | Overall Yield (%) from (+)-Carvone |
| 1-5 | Iodolactonization & other steps | Various | - |
| 6 | Stereoselective Alkylation | Iodolactone intermediate, Allyl bromide, LDA, THF, -78 °C | - |
| 7-10 | Functional Group Manipulations | Various | - |
| 11-13 | Hydrolysis and Deprotection | Various | 10.3 |
Protocol Details:
-
Step 6: Stereoselective Alkylation: To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in THF at -78 °C, is added a solution of the iodolactone intermediate in THF. After stirring for 30 minutes, allyl bromide is added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Stereoselective Methods for Pyrrolidine Synthesis
Beyond the synthesis of specific drugs, general methodologies for the stereoselective construction of the pyrrolidine ring are of great interest to the drug discovery community.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful methods for the stereoselective synthesis of substituted pyrrolidines. The use of chiral catalysts allows for high levels of enantiocontrol.
Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |
| N-Benzylideneglycine methyl ester, N-Phenylmaleimide | Cu(OAc)₂·H₂O / (S)-Ph-BOX | Toluene | rt | 24 | 95 | 98 | >99:1 |
| N-(4-Chlorobenzylidene)glycine methyl ester, Dimethyl fumarate | Cu(OTf)₂ / (R,R)-Fesulphos | CH₂Cl₂ | 0 | 12 | 88 | 96 | 95:5 |
Protocol Details:
-
General Procedure: To a mixture of the imine (1.0 equiv), the dipolarophile (1.2 equiv), and the chiral ligand (0.1 equiv) in the specified solvent is added the copper salt (0.1 equiv). The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, often utilizing proline and its derivatives as chiral catalysts. These reactions typically proceed via enamine or iminium ion intermediates.
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition
| Aldehyde | Nitroalkene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |
| Propanal | (E)-β-Nitrostyrene | L-Proline (20 mol%) | DMSO | rt | 24 | 92 | 99 | 95:5 (syn/anti) |
| Butanal | (E)-2-(2-Nitrovinyl)furan | (S)-Diphenylprolinol silyl ether (10 mol%) | Toluene | -20 | 48 | 85 | 98 | >99:1 (syn/anti) |
Protocol Details:
-
General Procedure: To a solution of the nitroalkene (1.0 equiv) and the chiral organocatalyst (0.1-0.2 equiv) in the specified solvent is added the aldehyde (2.0 equiv). The reaction mixture is stirred at the indicated temperature for the specified time. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash column chromatography.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. The strategies outlined in this document, from the use of the chiral pool to the application of sophisticated asymmetric catalytic methods, provide a powerful toolkit for medicinal chemists and drug development professionals. The detailed protocols and compiled data serve as a practical resource for the laboratory synthesis of these important therapeutic agents and for the development of novel pyrrolidine-based pharmaceuticals. Continued innovation in stereoselective synthesis will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporation of 4-Hydroxyproline Esters into Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 4-hydroxyproline esters into bioactive molecules. It covers key synthetic methodologies, quantitative data on the impact of these modifications, and insights into the relevant biological signaling pathways.
Introduction
4-Hydroxyproline, a non-essential amino acid, is a fundamental component of collagen, where it plays a critical role in the stability of the triple helix structure.[1] The incorporation of 4-hydroxyproline and its ester derivatives into peptides and other bioactive molecules is a powerful strategy in medicinal chemistry and drug development. Esterification of the hydroxyl or carboxyl group of 4-hydroxyproline can modulate a molecule's physicochemical properties, such as lipophilicity and cell permeability, making it a valuable tool for developing prodrugs with enhanced oral bioavailability.[2][3] Furthermore, the unique conformational constraints imposed by the pyrrolidine ring of 4-hydroxyproline can be exploited to design peptides with improved metabolic stability and receptor affinity.[4]
These application notes provide detailed protocols for the synthesis of 4-hydroxyproline esters and their integration into peptide chains, along with data on their effects on molecular stability and biological activity.
Data Presentation: Impact of 4-Hydroxyproline on Peptide Stability
The hydroxylation of proline to 4-hydroxyproline significantly enhances the thermal stability of the collagen triple helix. This stabilization is primarily attributed to stereoelectronic effects.[5] The following table summarizes the thermal denaturation temperatures (Td) of collagen-like peptides, demonstrating the stabilizing effect of 4-hydroxyproline.
| Peptide Sequence | Denaturation Temperature (Td) (°C) | Reference |
| (Pro-Pro-Gly)10 | 24 | [5] |
| (Pro-Hyp(R)-Gly)10 | 41 | [5] |
| (fPro(S)-Pro-Gly)10 | 43 | [5] |
| (Pro-fPro(R)-Gly)10 | 59 | [5] |
Hyp(R) refers to (2S,4R)-4-hydroxyproline, and fPro refers to 4-fluoroproline.
Experimental Protocols
Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester
N-Boc-trans-4-hydroxy-L-proline methyl ester is a key intermediate for the incorporation of 4-hydroxyproline into peptides using solid-phase peptide synthesis (SPPS).[6]
Materials:
-
trans-4-hydroxy-L-proline methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous NaHCO3
-
Saturated aqueous NaCl
-
Anhydrous Na2SO4
-
Hexane
Procedure: [6]
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in CH2Cl2 (400 mL) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
With stirring, sequentially add Et3N (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and Boc anhydride (27.5 mL, 0.12 mol).
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and then with saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain a light yellow oil.
-
Solidify the oil under high vacuum.
-
Grind the resulting solid with hexane multiple times and dry under high vacuum to obtain 1-tert-butyl-2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a white solid (yield: ~100%).
Solid-Phase Peptide Synthesis (SPPS) of a 4-Hydroxyproline-Containing Peptide
This protocol describes the manual synthesis of a peptide containing 4-hydroxyproline using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-Hyp(tBu)-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Acylation of 4-Hydroxyproline Residue in a Peptide
This protocol details the O-acylation of a hydroxyproline residue within a synthesized peptide.[9]
Materials:
-
Peptide containing a 4-hydroxyproline residue
-
Acetyl chloride
-
Dichloromethane (CH2Cl2), dry
Procedure: [9]
-
Dissolve the hydroxyproline-containing peptide in dry CH2Cl2.
-
Add acetyl chloride (in excess, e.g., 2.6 equivalents) to the solution in two portions.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the O-acetylated peptide.
Mitsunobu Reaction for Stereochemical Inversion of 4-Hydroxyproline
The Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group in 4-hydroxyproline, which is crucial for synthesizing derivatives with specific conformational properties.[10][11]
Materials:
-
Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Triphenylphosphine (Ph3P)
-
p-Nitrobenzoic acid
-
Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [10]
-
Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent), triphenylphosphine (1.8 equivalents), and p-nitrobenzoic acid (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 6 hours.
-
Remove the solvent under reduced pressure. The resulting product is Boc-(2S,4S)-p-nitrobenzoate-4-hydroxyproline methyl ester.
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway
4-Hydroxyproline plays a crucial role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[12][13] Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4] In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of hypoxia-responsive genes.[12]
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Integrin Signaling Pathway
4-Hydroxyproline within the collagen triple helix is crucial for binding to integrin receptors on the cell surface.[14] This interaction mediates cell adhesion and triggers downstream signaling cascades that regulate cell survival, proliferation, and migration. The binding of integrins to collagen initiates the recruitment of focal adhesion proteins, leading to the activation of various kinases and the reorganization of the actin cytoskeleton.[15][16]
Caption: Simplified Integrin signaling pathway initiated by collagen binding.
Experimental Workflow for Prodrug Evaluation
The development of 4-hydroxyproline ester prodrugs aims to improve the oral bioavailability of parent drug molecules.[2][17] The following workflow outlines the key steps in evaluating the efficacy of such prodrugs.
References
- 1. peptide.com [peptide.com]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Hypoxia-inducible Factor-1 (HIF-1) but Not HIF-2 Is Essential for Hypoxic Induction of Collagen Prolyl 4-Hydroxylases in Primary Newborn Mouse Epiphyseal Growth Plate Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Application Notes and Protocols: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in the Synthesis of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potent neuraminidase inhibitors utilizing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate as a key chiral starting material. This document includes detailed synthetic protocols, quantitative data on reaction yields and biological activity, and visual diagrams of the synthetic pathways and experimental workflows.
Introduction
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a derivative of 4-hydroxy-L-proline, serves as a versatile chiral building block in the synthesis of various biologically active molecules. Its rigid pyrrolidine core and defined stereochemistry make it an excellent scaffold for the design of enzyme inhibitors, including those targeting influenza neuraminidase. Neuraminidase is a critical enzyme for the release and spread of influenza virus particles from infected host cells. Inhibiting this enzyme is a clinically validated strategy for the treatment of influenza A and B. This document details the synthesis of a series of pyrrolidine-based neuraminidase inhibitors, presenting their inhibitory potencies and the experimental procedures for their preparation.
Synthetic Strategy Overview
The general synthetic strategy commences with the commercially available and closely related precursor, 4-hydroxy-L-proline. This is first converted to its methyl ester, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. The subsequent steps involve the protection of the secondary amine, typically with a tert-butoxycarbonyl (Boc) group, followed by modification of the hydroxyl group at the C-4 position. This position is crucial for introducing functionalities that can interact with the active site of the neuraminidase enzyme. A key transformation is the conversion of the hydroxyl group to an azide, which then serves as a precursor to an amino group. This amino group is further functionalized to introduce moieties that mimic the guanidino group of Zanamivir, which is known to form strong interactions with the enzyme's active site.
Quantitative Data
The following tables summarize the yields for the key synthetic steps and the in vitro inhibitory activity of the final compounds against influenza A (H3N2) neuraminidase.
Table 1: Synthetic Yields for Key Intermediates
| Step | Product | Yield (%) |
| 1. Esterification of 4-hydroxy-L-proline | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (1) | 95 |
| 2. N-Boc Protection | N-tert-butoxycarbonyl-(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (2) | 92 |
| 3. Mesylation of the hydroxyl group | N-tert-butoxycarbonyl-(2S,4R)-methyl 4-mesyloxypyrrolidine-2-carboxylate (3) | 96 |
| 4. Azide substitution | N-tert-butoxycarbonyl-(2S,4S)-methyl 4-azidopyrrolidine-2-carboxylate (4) | 85 |
| 5. Reduction of the azide group | N-tert-butoxycarbonyl-(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (5) | 98 |
Table 2: Inhibitory Activity of Synthesized Pyrrolidine Derivatives Against Influenza A (H3N2) Neuraminidase
| Compound ID | R Group on 4-Amino | IC50 (µM)[1] |
| 6e | 3,4-Dichlorobenzoyl | 2.15[1] |
| 9c | 4-Chlorophenylacetyl | 2.71[1] |
| 9e | 4-Methoxyphenylacetyl | 1.56[1] |
| 9f | 3,4-Dichlorophenylacetyl | 1.83[1] |
| 10e | 4-Methoxyphenylpropionyl | 2.40[1] |
| Oseltamivir | Reference Drug | 1.06[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the key intermediates and final neuraminidase inhibitors.
Protocol 1: Synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (1)
-
Apparatus: 250 mL round-bottom flask, magnetic stirrer, reflux condenser.
-
Reagents: 4-hydroxy-L-proline (13.1 g, 100 mmol), Methanol (150 mL), Thionyl chloride (11.0 mL, 150 mmol).
-
Procedure:
-
Suspend 4-hydroxy-L-proline in methanol in the round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting white solid is triturated with diethyl ether, filtered, and dried under vacuum to afford the hydrochloride salt of the product.
-
The free base can be obtained by neutralizing with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.
-
Protocol 2: Synthesis of N-tert-butoxycarbonyl-(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (2)
-
Apparatus: 250 mL Erlenmeyer flask, magnetic stirrer.
-
Reagents: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (18.1 g, 100 mmol), Dichloromethane (100 mL), Triethylamine (27.9 mL, 200 mmol), Di-tert-butyl dicarbonate (Boc)₂O (24.0 g, 110 mmol).
-
Procedure:
-
Dissolve the starting material in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
-
Protocol 3: Synthesis of N-tert-butoxycarbonyl-(2S,4R)-methyl 4-mesyloxypyrrolidine-2-carboxylate (3)
-
Apparatus: 100 mL round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
Reagents: Compound 2 (12.3 g, 50 mmol), Dichloromethane (50 mL), Triethylamine (10.5 mL, 75 mmol), Methanesulfonyl chloride (4.3 mL, 55 mmol).
-
Procedure:
-
Dissolve compound 2 in dichloromethane under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Wash the mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.
-
Protocol 4: Synthesis of N-tert-butoxycarbonyl-(2S,4S)-methyl 4-azidopyrrolidine-2-carboxylate (4)
-
Apparatus: 100 mL round-bottom flask, magnetic stirrer, heating mantle.
-
Reagents: Compound 3 (16.2 g, 50 mmol), Dimethylformamide (DMF) (50 mL), Sodium azide (6.5 g, 100 mmol).
-
Procedure:
-
Dissolve compound 3 in DMF.
-
Add sodium azide and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 5: Synthesis of N-tert-butoxycarbonyl-(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (5)
-
Apparatus: Parr hydrogenation apparatus or similar.
-
Reagents: Compound 4 (13.5 g, 50 mmol), Methanol (100 mL), 10% Palladium on carbon (Pd/C) (1.0 g).
-
Procedure:
-
Dissolve compound 4 in methanol.
-
Add 10% Pd/C to the solution.
-
Hydrogenate the mixture at 50 psi of H₂ for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
-
Protocol 6: General Procedure for the Synthesis of Final Amide Derivatives (e.g., 6e, 9c, 9e, 9f, 10e)
-
Apparatus: 50 mL round-bottom flask, magnetic stirrer.
-
Reagents: Compound 5 (1.22 g, 5 mmol), Dichloromethane (20 mL), Triethylamine (1.4 mL, 10 mmol), Appropriate acyl chloride or carboxylic acid with a coupling agent (e.g., EDCI, HOBt).
-
Procedure (for acyl chloride):
-
Dissolve compound 5 in dichloromethane and add triethylamine.
-
Cool the mixture to 0 °C and add the corresponding acyl chloride (5.5 mmol) dropwise.
-
Stir the reaction at room temperature for 3-5 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The N-Boc protected final compound is then deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by purification to yield the final product.
-
Conclusion
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a valuable and versatile starting material for the stereoselective synthesis of a range of pyrrolidine-based neuraminidase inhibitors. The synthetic route is robust, proceeding with good yields through key intermediates. The resulting compounds exhibit potent inhibitory activity against influenza neuraminidase, with IC50 values in the low micromolar range, comparable to the established drug Oseltamivir. These findings underscore the potential of this scaffold in the development of novel anti-influenza therapeutics. Further optimization of the substituents on the pyrrolidine core could lead to the discovery of even more potent inhibitors.
References
Application Notes and Protocols: Ring-Opening Polymerization of 4-Hydroxy-L-Proline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-hydroxy-L-proline (Hyp), an abundant amino acid found in collagen, is a versatile and bio-renewable building block for creating advanced functional polymers. Its unique stereochemistry and the presence of both secondary amine and secondary hydroxyl groups provide a rich platform for chemical modification and polymerization. Ring-opening polymerization (ROP) of Hyp-derived monomers has emerged as a powerful strategy to synthesize well-defined polyesters, polythioesters, and polypeptides with controlled molecular weights, narrow dispersities, and diverse functionalities.[1][2][3] These polymers are promising candidates for a range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation, owing to their biocompatibility and biodegradability.[4]
This document provides detailed protocols for the synthesis of various Hyp-derived monomers and their subsequent polymerization via ROP, along with characterization methods and a summary of their potential applications.
Part 1: Monomer Synthesis from 4-Hydroxy-L-Proline
The first step involves the chemical modification of 4-hydroxy-L-proline to create strained cyclic monomers suitable for ROP. The amine group serves as a convenient handle for introducing various functional groups (R), which ultimately define the polymer's properties.
Protocol 1: Synthesis of N-Substituted Bicyclic Lactone Monomer (NR-PL)
This protocol describes a two-step process to synthesize bicyclic lactone monomers for producing polyesters.[1]
-
N-Functionalization:
-
Dissolve 4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., NaOH) and cool the solution in an ice bath.
-
Slowly add the desired N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for N-Boc protection, or benzyl chloroformate for N-Cbz protection).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture and extract the N-functionalized Hyp precursor (NR-Hyp) with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product.
-
-
Cyclization (Mitsunobu Reaction):
-
In an inert atmosphere (e.g., under nitrogen), dissolve the NR-Hyp precursor in a dry solvent like THF.
-
Add a phosphine reagent (e.g., triphenylphosphine, PPh₃).
-
Cool the solution to 0 °C and add a diazodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) dropwise.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting bicyclic lactone monomer (NR-PL) by column chromatography.
-
Protocol 2: Synthesis of Unprotected Hyp-N-Carboxyanhydride (Hyp-NCA)
This protocol details the synthesis of Hyp-NCA, which can be polymerized without protection of the hydroxyl group.[3][5]
-
Apparatus: All glassware must be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Reaction:
-
Suspend 4-hydroxy-L-proline in anhydrous THF.
-
Add triphosgene to the suspension at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours until the solution becomes clear. The reaction progress can be monitored by the evolution of gas (CO₂ and HCl).
-
Filter the solution to remove any unreacted starting material.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure Hyp-NCA crystals.
-
Store the monomer under anhydrous conditions at low temperature (-20 °C).
-
Part 2: Ring-Opening Polymerization Protocols
The choice of monomer and polymerization conditions dictates the final polymer structure (polyester, polythioester, or polypeptide) and topology (linear or branched).
Protocol 3: ROP of NR-PL for Linear Polyesters
This method yields stereoregular polyesters with controlled molecular weight and narrow dispersity.[1]
-
Preparation: In a glovebox, prepare stock solutions of the NR-PL monomer, an initiator (e.g., benzyl alcohol), and an organobase catalyst (e.g., 1,8-diazabicyclo[5.4.0]-undec-7-ene, DBU) in a dry solvent (e.g., chloroform or dichloromethane).
-
Polymerization:
-
In a vial, mix the monomer solution with the initiator solution at the desired monomer-to-initiator ratio ([M]₀/[I]₀).
-
Initiate the polymerization by adding the catalyst solution.
-
Allow the reaction to proceed at room temperature. Monitor the monomer conversion using ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
Once the desired conversion is reached, quench the reaction by adding a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Protocol 4: Water-Assisted ROP of Hyp-NCA for Linear Poly(4-hydroxy-L-proline) (PHyp)
This innovative, ultrafast method produces linear polypeptides in minutes under aqueous conditions.[3][5][6]
-
Setup: Perform the reaction in an open-to-air environment.
-
Polymerization:
-
Dissolve the Hyp-NCA monomer in a mixed solvent system, typically acetonitrile/water (ACN/H₂O, v/v = 5/5), to a desired concentration (e.g., 50 mg/mL).[7]
-
Prepare a stock solution of a primary amine initiator (e.g., benzyl amine) in the same solvent mixture.
-
Initiate the polymerization by adding the initiator solution to the monomer solution at the desired [M]₀/[I]₀ ratio. Vigorous gas (CO₂) evolution will be observed.
-
The reaction is typically complete within 2-5 minutes.[6]
-
-
Purification:
-
Directly freeze-dry the reaction mixture to remove the solvents.
-
The resulting polymer can be further purified by dialysis against deionized water to remove any unreacted monomer or initiator, followed by lyophilization.
-
Protocol 5: Tertiary Amine-Mediated ROP of Hyp-NCA for Branched PHyp (B-PHyp)
This one-pot method utilizes the unprotected hydroxyl group of Hyp-NCA to create a branched polymer architecture, resulting in ultra-high molecular weight polymers.[3][4]
-
Preparation: All steps must be conducted under anhydrous conditions in a glovebox.
-
Polymerization:
-
Dissolve Hyp-NCA in anhydrous dimethyl sulfoxide (DMSO).
-
Add a tertiary amine catalyst, such as N,N-diisopropylethylamine (DIPEA) or DBU, at a specific monomer-to-base ratio (e.g., 100/1).
-
Stir the solution at room temperature. The reaction may have a short induction period followed by rapid polymerization, indicated by CO₂ evolution and an increase in viscosity.[4]
-
Allow the reaction to proceed for several hours (e.g., 2 hours) to ensure complete conversion.
-
-
Purification:
-
Dilute the viscous polymer solution with DMSO.
-
Precipitate the branched polymer (B-PHyp) in a non-solvent like diethyl ether.
-
Wash the polymer repeatedly with the non-solvent.
-
Dry the final product under vacuum.
-
Part 3: Data Presentation and Characterization
The success of the polymerization is assessed by characterizing the molecular weight (Mₙ or Mₙ), dispersity (Đ), and structure of the resulting polymers.
Table 1: Representative Data for ROP of N-Substituted Bicyclic Lactone (NC12-PL)
Data synthesized from literature for illustrative purposes.[1]
| Entry | [M]₀/[I]₀ | Initiator | Catalyst | Time (min) | Conversion (%) | Mₙ (kDa)a | Đa |
| 1 | 50/1 | Benzyl Alcohol | DBU | 10 | >99 | 16.8 | 1.08 |
| 2 | 100/1 | Benzyl Alcohol | DBU | 15 | >99 | 33.5 | 1.09 |
| 3 | 200/1 | Benzyl Alcohol | DBU | 25 | >99 | 65.1 | 1.10 |
| 4 | 400/1 | Benzyl Alcohol | DBU | 40 | >99 | 89.9 | 1.12 |
| aDetermined by Size Exclusion Chromatography (SEC). |
Table 2: Representative Data for ROP of N-Boc-Protected Thiolactone (NBoc-PTL)
Data synthesized from literature for illustrative purposes.[2]
| Entry | [M]₀/[I]₀ | Initiator | Catalyst | Time (h) | Conversion (%) | Mₙ (kDa)a | Đa |
| 1 | 25/1 | Benzyl Mercaptan | TEA | 2 | 92 | 5.4 | 1.11 |
| 2 | 50/1 | Benzyl Mercaptan | TEA | 3 | 90 | 10.5 | 1.12 |
| 3 | 100/1 | Benzyl Mercaptan | TEA | 5 | 88 | 20.6 | 1.14 |
| 4 | 1000/1 | Benzyl Mercaptan | DBU | <0.1 | >99 | 226.0 | 1.15 |
| aDetermined by Size Exclusion Chromatography (SEC). |
Table 3: Representative Data for ROP of Unprotected Hyp-NCA
Data synthesized from literature for illustrative purposes.[3][4][5]
| Entry | Polymer Type | [M]₀/[I]₀ or [M]₀/[B]₀ | Initiator/Base | Solvent | Mₙ or Mₙ (kDa)a | Đa |
| 1 | Linear PHyp | 25/1 | Benzyl Amine | ACN/H₂O | 2.9 | 1.21 |
| 2 | Linear PHyp | 50/1 | Benzyl Amine | ACN/H₂O | 5.7 | 1.25 |
| 3 | Linear PHyp | 100/1 | Benzyl Amine | ACN/H₂O | 11.0 | 1.32 |
| 4 | Branched B-PHyp | 100/1 | DIPEA | DMSO | 155 (Mₙ) | 2.85 |
| 5 | Branched B-PHyp | 1000/1 | DIPEA | DMSO | 438 (Mₙ) | 3.12 |
| aDetermined by aqueous SEC. Mₙ is weight-average molecular weight. |
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the monomer structure and to determine monomer conversion during polymerization by monitoring the disappearance of monomer peaks.
-
Size Exclusion Chromatography (SEC): SEC (also known as GPC) is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer population.[8]
-
Mass Spectrometry (MALDI-TOF): MALDI-TOF MS is used to verify the absolute molecular weight of the polymer chains and to confirm the identity of the end groups, which provides evidence for the initiation mechanism.
Part 4: Applications and Future Directions
Polymers derived from 4-hydroxy-L-proline exhibit a range of properties that make them suitable for high-value applications, particularly in the biomedical field.
Mechanism of Action: Hydrogel Formation
The branched B-PHyp polymers, with their high molecular weight and abundant hydroxyl groups, can form physical hydrogels in solution. This is a key application for drug delivery and tissue engineering.
-
Drug Delivery: The biocompatible and degradable nature of these polymers makes them excellent candidates for creating nanoparticles or hydrogels for controlled drug release. The functional side chains can be used to conjugate drugs or targeting ligands.
-
Bioconjugation: Water-soluble polyesters derived from Hyp have been successfully conjugated to proteins like eGFP, demonstrating their potential for creating advanced protein therapeutics with improved stability and pharmacokinetics.[1]
-
Sustainable Materials: Polythioesters derived from Hyp are not only produced from a renewable resource but have also been shown to be completely recyclable back to the monomer, offering a sustainable alternative to petroleum-based plastics.[2]
-
Biomimetic Materials: Poly(4-hydroxy-L-proline) adopts a polyproline type II (PPII) helix structure, similar to collagen.[5] This makes it a valuable material for mimicking the extracellular matrix in tissue engineering or for applications where collagen-like properties are desired. Some polyprolines have also shown utility as antifreeze protein mimics for cryopreservation.[9]
-
Injectable Hydrogels: The branched B-PHyp can form injectable hydrogels at low concentrations (as low as 1.0%), which are highly attractive for wound healing and as scaffolds for cell culture and tissue regeneration.[3][4]
The continued exploration of new monomers, polymerization techniques, and post-polymerization modifications will further expand the utility of this versatile class of biomaterials.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. kinampark.com [kinampark.com]
- 9. Polyproline as a Minimal Antifreeze Protein Mimic That Enhances the Cryopreservation of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Application of PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, co-opts the cell's own machinery to eliminate it.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker.[4] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[6]
The key advantage of PROTACs lies in their ability to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors.[6] By removing the entire protein, PROTACs can offer a more profound and sustained pharmacological effect compared to occupancy-driven inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular evaluation of PROTACs.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs hijack the endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The UPS is a major pathway for regulated protein turnover in eukaryotic cells. The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein. A polyubiquitin chain is subsequently formed, which acts as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PROTACs
Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2][3]
Materials:
-
Rink Amide resin
-
Fmoc-protected E3 ligase ligand (e.g., pomalidomide derivative) with a carboxylic acid handle
-
Fmoc-protected linker (e.g., amino-PEG-acid)
-
POI ligand with a carboxylic acid handle (e.g., JQ1 derivative)
-
Coupling reagents: HATU, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Solvents: DMF, DCM, MeOH
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling and E3 Ligase Ligand Loading:
-
Swell Rink Amide resin in DMF in a solid-phase synthesis vessel for 30 minutes.[3]
-
If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.[3]
-
Couple the Fmoc-protected E3 ligase ligand to the resin using HATU and DIPEA in DMF. Shake at room temperature for 16 hours.[3]
-
Wash the resin with DMF, DCM, and MeOH.[3]
-
-
Linker Coupling:
-
Perform Fmoc deprotection on the resin-bound E3 ligase ligand.
-
Couple the Fmoc-protected linker to the deprotected amine using HATU and DIPEA in DMF. Shake at room temperature for 2 hours.[3]
-
Wash the resin as described above.
-
-
POI Ligand Coupling:
-
Perform Fmoc deprotection on the resin-bound linker.
-
Couple the POI ligand to the deprotected amine using HATU and DIPEA in DMF. Shake at room temperature for 16 hours.[3]
-
Wash the resin as described above.
-
-
Cleavage and Purification:
Protocol 2: Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][6] This allows for the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[5]
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Quantify band intensities using densitometry software.[5]
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[4]
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the formation of the ternary complex.[7]
-
Alternatively, pre-incubate the PROTAC and POI before injection.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[10]
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[4]
-
Protocol 4: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can be used in live cells to measure the engagement of a PROTAC with its target protein.[12][13]
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the POI
-
PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells expressing the NanoLuc®-POI fusion in Opti-MEM®.
-
Dispense cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer to the wells.
-
Incubate to allow for binding equilibrium.
-
-
Signal Detection:
-
Measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. The following tables summarize representative data for well-characterized PROTACs targeting various proteins.
Table 1: PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| dBET1 | CRBN | MV4;11 | 4 | >95 | [14] |
| MZ1 | VHL | HeLa | 2-23 | >90 | [15][16] |
| ARV-825 | CRBN | 22Rv1 | 1 | >95 | [15] |
| PROTAC 1 | CRBN | Burkitt's Lymphoma | <1 | Not Specified | [17] |
| PROTAC 3 | CRBN | RS4;11 | 0.1-0.3 | Not Specified | [17] |
| PROTAC 4 | CRBN | MV-4-11 | <0.01 | Not Specified | [17] |
Table 2: PROTACs Targeting Androgen Receptor (AR)
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARD-2051 | VHL | LNCaP, VCaP | 0.6 | >90 | [18] |
| ARD-266 | VHL | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 | [19] |
| PSMA-ARD-203 | VHL | VCaP, LNCaP, 22Rv1 | 21.86 - 50.19 | Not Specified | [20] |
Table 3: PROTACs Targeting Estrogen Receptor (ERα)
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-471 | CRBN | ER+ Breast Cancer | 1.8 | Not Specified | [19] |
| ERD-148 | Not Specified | MCF-7 | <10 | Not Specified | [19] |
| ERE-PROTAC | VHL | MCF-7 | <5000 | Not Specified | [21][22][23] |
| ERD-3111 | Not Specified | Not Specified | 0.5 | Not Specified | [24] |
| ERD-4001 | Not Specified | Not Specified | 0.05 | Not Specified | [24] |
Conclusion
The field of targeted protein degradation using PROTACs is rapidly advancing, offering a powerful new approach to drug discovery. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTAC molecules. By leveraging these methodologies, scientists can accelerate the development of this promising therapeutic modality for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ptglab.com [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of 4-Hydroxyproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the esterification of 4-hydroxyproline.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the esterification of 4-hydroxyproline.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure the alcohol (e.g., methanol, ethanol) is anhydrous. Water can inhibit the reaction. Use freshly opened solvents or dry them using appropriate methods. Check Catalyst Activity: If using an acid catalyst like thionyl chloride, ensure it has not decomposed. Use a fresh bottle if necessary. For solid acid catalysts, ensure they are properly activated and not poisoned. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time.[1] Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as excessive heat can lead to side reactions like decarboxylation.[2][3] |
| Side Reactions | Decarboxylation: This is more likely at elevated temperatures.[2] If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration. Amide Formation: If the amino group is unprotected, intermolecular amide bond formation can occur, leading to oligomerization.[4] Consider protecting the amine group with a suitable protecting group like Boc (tert-butyloxycarbonyl) before esterification. |
| Product Loss During Work-up | Incomplete Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure your ester is in the organic phase during extraction. The ester hydrochloride salt will be in the aqueous phase. Neutralize with a weak base like sodium bicarbonate to extract the free ester. Emulsion Formation: If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to break it. Product Volatility: For volatile esters (e.g., methyl ester), be cautious during solvent removal under reduced pressure. Avoid excessive heat or high vacuum. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | See "Incomplete Reaction" under Problem 1 . |
| Side-Products | Dimerization/Oligomerization: As mentioned, protecting the amine group is the most effective way to prevent this. Products of Decarboxylation: If decarboxylation has occurred, purification by column chromatography may be necessary to separate the desired ester from the decarboxylated by-product. |
| Residual Catalyst or Reagents | Acid Catalyst: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) during work-up. Wash the organic layer thoroughly with water and brine. Thionyl Chloride By-products: Quench the reaction mixture carefully, for example, by slowly adding it to ice-water, to decompose any remaining thionyl chloride. |
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for 4-hydroxyproline?
The choice of method depends on your specific requirements, such as the scale of the reaction and the need for protecting groups.
-
Fischer Esterification (Acid Catalysis): This is a common and straightforward method, often using an alcohol as the solvent and a strong acid catalyst like HCl (which can be generated in situ from thionyl chloride) or sulfuric acid.[5] It is suitable for producing simple alkyl esters.
-
Esterification with N-Protection: If you need to perform further reactions with the amine group, it is highly recommended to protect it first (e.g., with a Boc group).[4] This prevents side reactions at the nitrogen atom.
Q2: What are the most common side reactions during the esterification of 4-hydroxyproline and how can I avoid them?
The two most common side reactions are:
-
Intermolecular Amide Formation: The amino group of one 4-hydroxyproline molecule can react with the activated carboxylic acid of another, leading to dimers and oligomers. Solution: Protect the amino group with a suitable protecting group (e.g., Boc) before carrying out the esterification.
-
Decarboxylation: At higher temperatures, 4-hydroxyproline can undergo decarboxylation.[2] Solution: Perform the esterification at the lowest effective temperature and for the minimum time necessary.
Q3: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system to separate the starting material (4-hydroxyproline) from the product (the ester). The starting material is highly polar and will have a low Rf value, while the ester will be less polar and have a higher Rf value. Staining with ninhydrin can be used to visualize the amino-containing compounds. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.[6][7]
Q4: What is the best way to purify the 4-hydroxyproline ester?
Purification typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent.
-
Column Chromatography: If significant impurities are present, purification by silica gel column chromatography is often necessary.
-
Recrystallization or Distillation: For solid esters, recrystallization can be an effective final purification step. For liquid esters, distillation under reduced pressure may be possible.
Q5: I am trying to make the ethyl ester of 4-hydroxyproline. What conditions should I use?
A common method is to use Fischer esterification. You can dissolve 4-hydroxyproline in ethanol and add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling dry HCl gas through the solution. Alternatively, thionyl chloride can be added dropwise to the cold ethanol to generate HCl in situ, followed by the addition of 4-hydroxyproline and refluxing the mixture.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-L-proline Methyl Ester Hydrochloride via Fischer Esterification with Thionyl Chloride
This protocol describes a common method for the synthesis of the methyl ester hydrochloride salt.
Materials:
-
4-Hydroxy-L-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxy-L-proline (1.0 eq) in anhydrous methanol (10-15 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxy-L-proline methyl ester hydrochloride as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Protocol 2: Synthesis of N-Boc-4-hydroxy-L-proline Methyl Ester
This two-step protocol involves the protection of the amine group followed by esterification.
Step 1: N-Boc Protection of 4-Hydroxy-L-proline
Materials:
-
4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Dioxane and water (or another suitable solvent system)
Procedure:
-
Dissolve 4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water.
-
Add a base such as sodium hydroxide or triethylamine (2.0-2.5 eq) to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1-1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline.
Step 2: Esterification of N-Boc-4-hydroxy-L-proline
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Methanol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve N-Boc-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM.
-
Add methanol (1.5-2.0 eq) and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Esterification Conditions for 4-Hydroxyproline
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Key Considerations |
| Fischer Esterification | HCl (from SOCl₂) or H₂SO₄ | Corresponding Alcohol | Reflux | 80-95% | Simple and cost-effective. Amine group is protonated, preventing side reactions. Product is the hydrochloride salt. |
| N-Boc Protected Esterification | DCC/DMAP | DCM, THF | 0 °C to RT | 70-90% | Multi-step process. Protects the amine for further modifications. Milder conditions. |
| Mitsunobu Reaction | DEAD/PPh₃ | THF, Toluene | 0 °C to RT | Variable | Used for inverting the stereochemistry of the hydroxyl group if needed. Can be used for esterification with various alcohols. |
Visualizations
Caption: General workflow for the esterification of 4-hydroxyproline.
Caption: Troubleshooting logic for low yield in 4-hydroxyproline esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-Hydroxypyrrolidine-2-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-hydroxypyrrolidine-2-carboxylate. The information is designed to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for methyl 4-hydroxypyrrolidine-2-carboxylate?
A1: The primary purification techniques for methyl 4-hydroxypyrrolidine-2-carboxylate, a polar compound, are flash column chromatography and recrystallization. Due to its polarity, special considerations are needed for both methods to achieve high purity.
Q2: What are the likely impurities in a crude sample of methyl 4-hydroxypyrrolidine-2-carboxylate?
A2: Common impurities can include unreacted starting materials such as 4-hydroxy-L-proline, residual solvents from the synthesis, and diastereomers (e.g., the cis isomer if the trans is desired, or vice-versa). The presence of these impurities can affect crystallization and chromatographic separation.[1][2]
Q3: My compound streaks badly on a silica gel TLC plate and column. What can I do?
A3: Streaking is a common issue with polar and basic compounds like pyrrolidine derivatives on silica gel.[3][4] To mitigate this, you can:
-
Use a more polar eluent system: Adding methanol to your eluent can help.
-
Add a basic modifier: Incorporating a small amount of triethylamine (0.1-2.0%) or ammonium hydroxide in your mobile phase can neutralize the acidic silanol groups on the silica surface, leading to better peak shapes.[4][5]
-
Consider an alternative stationary phase: Alumina or reversed-phase silica (C18) can be effective alternatives for purifying basic compounds.[3][6]
Q4: How can I separate the cis and trans diastereomers of methyl 4-hydroxypyrrolidine-2-carboxylate?
A4: Separation of diastereomers can be challenging but is often achievable by flash column chromatography with careful selection of the mobile phase. A less polar solvent system that provides a good separation on TLC (with a clear difference in Rf values) is a good starting point. In some cases, preparative HPLC may be necessary for complete separation.[1][7]
Troubleshooting Guides
Problem 1: Low or No Recovery from Flash Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and remains on the baseline. | Increase the polarity of the eluent. A gradient elution from ethyl acetate to a mixture of dichloromethane and methanol (e.g., 9:1 DCM:MeOH) can be effective. Adding a small percentage of ammonium hydroxide to the mobile phase can also improve elution.[6] |
| Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine before use.[6] |
| Improper solvent system selection. | Ensure the chosen eluent provides an Rf value of 0.2-0.4 for the target compound on a TLC plate for optimal separation. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Use a solvent system where the compound has high solubility when hot and low solubility when cold. Common systems for polar compounds include methanol/diethyl ether or ethanol/hexane.[8] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[9] |
| High concentration of impurities. | Purify the crude material first by column chromatography to remove the bulk of impurities, and then proceed with recrystallization. |
Data Presentation
Table 1: Representative Solvent Systems for Flash Column Chromatography
| Eluent System | Ratio (v/v) | Target Rf | Notes |
| Dichloromethane:Methanol | 95:5 to 90:10 | 0.3 | Good for moderately polar impurities. |
| Ethyl Acetate:Hexane | 70:30 to 100% EtOAc | 0.25 | Effective for less polar impurities. |
| Dichloromethane:Methanol with 1% NH4OH | 95:5 | 0.35 | Recommended for reducing peak tailing.[3] |
Table 2: Suggested Solvent Pairs for Recrystallization
| Primary Solvent (dissolves the compound) | Anti-Solvent (precipitates the compound) | Typical Ratio (approx.) |
| Methanol | Diethyl Ether | 1:5 to 1:10 |
| Ethanol | Hexane | 1:3 to 1:5 |
| Hot Water | Acetone | 1:4 to 1:6 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude methyl 4-hydroxypyrrolidine-2-carboxylate in a minimal amount of the eluent or a slightly more polar solvent (e.g., methanol).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system, gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude, solid methyl 4-hydroxypyrrolidine-2-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or ethanol). Heat the mixture gently to ensure complete dissolution.[9]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.[8]
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Visualizations
Caption: Workflow for purification by flash column chromatography.
Caption: General workflow for purification by recrystallization.
Caption: Decision-making workflow for purification strategy.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. Purification [chem.rochester.edu]
- 7. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Preventing racemization during proline derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of proline derivatives.
Troubleshooting Guide
This guide addresses common issues that can lead to a loss of enantioselectivity during the synthesis of proline derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) in the final product | 1. Inappropriate Base: Strong bases or bases with low steric hindrance (e.g., triethylamine) can readily deprotonate the α-carbon, leading to racemization.[1] | - Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1] - For highly sensitive substrates, consider base-free conditions where possible. |
| 2. High Reaction Temperature: Elevated temperatures provide the activation energy for racemization to occur.[2] | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[2] - Conduct a temperature optimization study to find the best balance between reaction rate and enantiomeric purity. | |
| 3. Unsuitable Solvent: The solvent can influence the stability of the transition state and the rate of racemization. Protic solvents can facilitate racemization by stabilizing charged intermediates. | - Use aprotic, non-polar solvents like dichloromethane (DCM) or toluene where appropriate for the specific reaction.[2] - Ensure solvents are anhydrous, as water can promote side reactions and racemization. | |
| 4. Inappropriate Activating/Coupling Reagent: Some coupling reagents are known to promote racemization more than others, especially in peptide synthesis contexts. | - For peptide couplings involving proline derivatives, use coupling reagents known for low racemization, such as HATU or HBTU, in combination with additives like HOBt or Oxyma.[3][4][5] | |
| Product racemizes during workup or purification | 1. Harsh pH Conditions: Exposure to strong acids or bases during aqueous extraction can cause epimerization.[2] | - Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.[2] - Minimize the contact time of the product with acidic or basic solutions.[2] |
| 2. High Temperatures During Solvent Removal: Prolonged heating can lead to racemization.[2] | - Use a rotary evaporator at reduced pressure and moderate temperature.[2] - For highly sensitive products, consider non-thermal methods of solvent removal like lyophilization.[2] | |
| 3. Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.[2] | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2] - Use an alternative stationary phase, such as neutral or basic alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in proline derivative synthesis?
A1: The primary mechanism of racemization for proline and other amino acids involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of L and D enantiomers. This process is often catalyzed by bases.[1]
Q2: Why is proline generally considered less prone to racemization than other amino acids during peptide coupling?
A2: Proline is a secondary amine, and its cyclic structure restricts the formation of an oxazolone intermediate, which is a major pathway for racemization for other N-acyl amino acids during peptide bond formation. However, racemization can still occur through direct deprotonation of the α-hydrogen, especially under strong basic conditions or with certain activating agents.[4]
Q3: Can the choice of N-protecting group influence the rate of racemization?
A3: Yes, the N-protecting group plays a crucial role. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are generally effective at suppressing racemization during coupling reactions compared to acyl-type protecting groups.[4]
Q4: How can I accurately determine the enantiomeric excess (ee) of my proline derivative?
A4: The most common and reliable methods for determining the enantiomeric excess of proline derivatives are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][7][8][9] These techniques involve separating the enantiomers on a chiral stationary phase. For proline derivatives lacking a strong UV chromophore, pre-column derivatization with a fluorescent tag like NBD-Cl may be necessary for HPLC analysis.[6][8]
Q5: Are there any racemization-free methods for synthesizing proline derivatives?
A5: While achieving 100% racemization-free synthesis can be challenging with traditional chemical methods, biocatalytic approaches have shown excellent results. For instance, enzyme-catalyzed amidation of L-proline has been reported to yield L-prolinamide with an enantiomeric excess of over 99%.[10][11][12] For chemical syntheses, careful optimization of reaction conditions (low temperature, sterically hindered bases, appropriate solvents) can minimize racemization to negligible levels.
Data on Racemization in Proline Derivative Synthesis
The following tables summarize the impact of various reaction parameters on the enantiomeric excess (ee) of proline derivatives.
Table 1: Effect of Reaction Conditions on Enantiomeric Excess (ee) of Proline Derivatives
| Proline Derivative | Reaction Type | Conditions | Enantiomeric Excess (ee) | Reference(s) |
| L-Prolinamide | Enzymatic Amidation | Immobilized CalB variant, ammonia, 2-methyl-2-butanol, 70°C | >99% | [10][11][12] |
| Proline Benzyl Ester | Fischer-Speier Esterification | p-toluenesulfonic acid, benzyl alcohol, Me-THF | Enantiomerically pure | [13] |
| (S)-4-methyleneproline derivative | Phase-transfer catalysis | Chinchonidine-derived catalyst, KOH, Toluene/CH₂Cl₂, -20°C | 90% (95:5 e.r.) | [14] |
| Nα-Picoc-L-Cys(Trt)-OH coupled to Proline | Peptide Coupling | HATU/DIPEA | Comparable to Fmoc derivative | [15] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Proline with Minimal Racemization
This protocol describes the protection of L-proline using di-tert-butyl dicarbonate (Boc)₂O under basic conditions, optimized to minimize racemization.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M HCl
Procedure:
-
Dissolve L-proline (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).
-
Cool the solution to 0°C in an ice bath. This is a critical step to minimize base-catalyzed racemization.
-
Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled, stirring proline solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with hexane (2 x 50 mL) to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.
-
Verify the enantiomeric purity using chiral HPLC analysis.
Protocol 2: Synthesis of Fmoc-L-Proline with Minimal Racemization
This protocol details the N-protection of L-proline with Fmoc-OSu, a method known for low racemization.
Materials:
-
L-Proline
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve L-proline (1 equivalent) in a 10% aqueous solution of NaHCO₃.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in acetone.
-
Add the Fmoc-OSu solution dropwise to the cold, vigorously stirring proline solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous phase to 0°C and acidify to pH 2 with 1 M HCl, which will cause the product to precipitate.
-
Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The enantiomeric excess of the final product should be confirmed by a suitable analytical method like chiral HPLC.
Protocol 3: Synthesis of L-Proline Methyl Ester Hydrochloride
This protocol describes the esterification of L-proline using thionyl chloride in methanol, a common method where temperature control is key to preventing racemization.
Materials:
-
L-Proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-proline (1 equivalent) in anhydrous methanol, cooled to -10°C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the temperature does not rise above 0°C. This exothermic reaction should be controlled carefully to prevent racemization.[16]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-proline methyl ester hydrochloride.
-
Determine the optical purity by chiral GC or HPLC after derivatization or conversion to a suitable N-protected derivative.
Visualizations
Caption: Mechanism of base-catalyzed racemization of proline derivatives.
Caption: Generalized workflow for synthesizing proline derivatives while minimizing racemization.
Caption: Decision tree for troubleshooting low enantiomeric excess in proline derivative synthesis.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 13. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
Common side reactions in the synthesis of hydroxypyrrolidine esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of hydroxypyrrolidine esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of hydroxypyrrolidine esters?
A1: The primary side reactions include epimerization at the C-2 and C-4 positions, intramolecular cyclization leading to byproducts, intermolecular side reactions forming secondary or tertiary amine impurities, and ring-opening of the pyrrolidine core under certain conditions. The choice of protecting groups, coupling agents, and reaction conditions significantly influences the prevalence of these side reactions.
Q2: How can I minimize epimerization during the esterification of N-protected hydroxypyrrolidine?
A2: Epimerization, the unwanted inversion of a stereocenter, is a common challenge, particularly at the carbon alpha to the carbonyl group. To minimize epimerization, consider the following:
-
Choice of Coupling Reagents: Avoid combinations like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), especially in polar aprotic solvents like DMF, as they are known to promote epimerization.[1][2] Opt for uronium/aminium-based reagents such as HBTU, HATU, or HCTU, which generally lead to lower rates of epimerization.[1]
-
Base Selection: Use a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger bases such as diisopropylethylamine (DIEA).[1]
-
Temperature Control: Perform coupling reactions at or below room temperature, as elevated temperatures can increase the rate of epimerization.[2]
Q3: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What is the likely cause and how can I prevent this?
A3: The formation of secondary and tertiary amine impurities is often observed during the synthesis of hydroxypyrrolidines via hydrogenation of nitrile precursors.[3] These byproducts arise from intermolecular reactions between the desired primary amine product and reaction intermediates.[3] To mitigate this, consider the following strategies:
-
Protection of the Hydroxyl Group: Protecting the hydroxyl group of the starting material can prevent undesirable intramolecular cyclization and favor the desired intramolecular cyclization to form the pyrrolidine ring. This also introduces steric hindrance that can reduce intermolecular side reactions.[3]
-
Optimization of Hydrogenation Conditions: Carefully control the reaction conditions during hydrogenation, such as catalyst choice, hydrogen pressure, and temperature, to favor the formation of the primary amine.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Hydroxypyrrolidine Ester
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Extend the reaction time and monitor progress using TLC or LC-MS. Ensure the use of an appropriate excess of the esterifying agent (e.g., alcohol and coupling agent). | Increased conversion of the starting material to the desired ester. |
| Epimerization | Refer to the FAQ on minimizing epimerization. Use less epimerization-prone coupling reagents and milder bases at lower temperatures.[1][2] | Improved yield of the desired diastereomer. |
| Formation of Intermolecular Byproducts | In syntheses involving hydrogenation, ensure proper protection of reactive functional groups to prevent side reactions.[3] | Reduction in the formation of dimeric and polymeric impurities. |
| Ring Opening of the Pyrrolidine Core | Avoid harsh acidic or basic conditions and strongly reducing or oxidizing agents if the pyrrolidine ring is susceptible to cleavage. | Preservation of the pyrrolidine scaffold and higher yield of the target molecule. |
Problem 2: Presence of an Unexpected Isomer in the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Epimerization at the α-carbon | The α-proton to the ester is acidic and can be abstracted by base, leading to epimerization. Use a non-nucleophilic, sterically hindered base. Couple at low temperatures (0 °C to room temperature).[2] | Preservation of the stereochemical integrity at the C-2 position. |
| Inversion of Stereochemistry at the Hydroxyl Group | Certain reactions, like the Mitsunobu reaction, proceed with inversion of stereochemistry. | If inversion is not desired, choose a synthetic route that proceeds with retention of configuration. |
Data on Side Reactions
The following table provides illustrative data on the impact of reaction conditions on the formation of byproducts during the synthesis of proline-containing dipeptides, which is analogous to certain steps in hydroxypyrrolidine ester synthesis.
| Reaction Condition | Desired Product Yield (%) | Epimerized Product (%) | Notes |
| DCC/HOBt in DMF | Variable | Can be significant | This combination is known to promote epimerization, especially with proline residues.[1] |
| HBTU/DIEA in DMF | High | Lower than DCC/HOBt | Uronium-based coupling agents generally suppress epimerization.[1] |
| EDC/HOBt at 0 °C | Good | Minimized | Lower temperature reduces the rate of epimerization.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester
This protocol describes the N-protection and subsequent esterification of trans-4-hydroxy-L-proline.
Step 1: N-Boc Protection
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool to 0 °C.
-
With stirring, sequentially add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (DMAP) (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride) (27.5 mL, 0.12 mol).
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
Add ether to the residue, filter the solid, and wash thoroughly with ether.
-
Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO3 and brine, and dry the organic phase over anhydrous Na2SO4.
-
Evaporate the solvent to yield 1-tert-butyl-2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a white solid (yield: ~100%).[4]
Step 2: Methyl Esterification (if starting from N-Boc-trans-4-hydroxy-L-proline)
-
To a solution of N-Boc-trans-4-hydroxy-L-proline in methanol at 0 °C, add (trimethylsilyl)diazomethane dropwise until a yellow color persists.
-
Stir the reaction for 1 hour at 0 °C.
-
Quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Epimerization Mechanism
Caption: Mechanism of base-catalyzed epimerization at the C-2 position.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Intermolecular Side Reaction Pathway
Caption: Formation of secondary amine byproducts during hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Large-Scale Synthesis of Chiral Pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of large-scale chiral pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in large-scale chiral pyrrolidine synthesis?
Low yields in the large-scale synthesis of chiral pyrrolidines can stem from several factors. Competing side reactions are a primary concern; for instance, in double reductive amination, the formation of pyrrole byproducts can be suppressed by adjusting reaction conditions, such as removing acid.[1] Inefficient ring closure, instability of starting materials or the final product, and catalyst deactivation are other significant contributors to diminished yields. On a larger scale, issues with mass and heat transfer can also become prominent, leading to localized temperature gradients and concentration differences that favor side reactions.
Q2: How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is crucial in the synthesis of chiral pyrrolidines.[1][2] Key strategies include:
-
Chiral Catalysts: The use of chiral metal complexes, such as those involving Silver(I) or Rhodium(II), can effectively control the stereochemical outcome.[3][4] Chiral organocatalysts, often derived from proline, are also widely employed to promote enantioselective transformations.[2][5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the reaction pathway, leading to the desired stereoisomer.[1]
-
Reaction Conditions: Optimizing parameters such as temperature, solvent, and reagent choice is critical. Lowering the reaction temperature, for example, often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]
Q3: What are common side reactions to be aware of, and how can they be minimized?
In [3+2] cycloaddition reactions, a common method for pyrrolidine synthesis, the formation of regioisomers and diastereomers are frequent side reactions.[1][3] The orientation of the dipole and the dipolarophile dictates the regioselectivity, while the facial approach of the reactants determines the diastereoselectivity. To minimize these, one can:
-
Employ a Catalyst: Lewis acids or transition metal catalysts can enhance regioselectivity.[3]
-
Optimize Solvent and Temperature: A systematic screening of solvents and temperatures can help identify conditions that favor the desired isomer.[3]
-
Modify Substrates: Altering the steric and electronic properties of the starting materials can influence the stereochemical outcome.
Q4: Are there any specific analytical techniques recommended for monitoring reaction progress and purity?
For monitoring the progress of the reaction and assessing the purity and stereochemical integrity of the final product, a combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Competing Side Reactions | Adjust reaction temperature and substrate concentration. Consider changing the solvent or catalyst to disfavor the side reaction pathway. For example, removing acid in a double reductive amination can suppress pyrrole formation.[1] |
| Inefficient Ring Closure | Increase the concentration of the reactants (within solubility limits) to favor the intramolecular cyclization. Screen different catalysts or promoters that are known to facilitate the specific type of cyclization reaction. | |
| Starting Material or Product Degradation | Check the stability of your starting materials and product under the reaction conditions. If necessary, use protecting groups or adjust the pH and temperature to prevent degradation. | |
| Catalyst Deactivation | Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Consider using a higher catalyst loading or a more robust catalyst. In some cases, slow addition of the catalyst can maintain its activity over a longer period. | |
| Poor Stereoselectivity | Suboptimal Catalyst System | The choice of chiral ligand and metal precursor is critical.[3] Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often improves stereoselectivity. Perform a temperature optimization study to find the best balance between reaction rate and selectivity.[1] | |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen a range of solvents to identify the one that provides the highest stereoselectivity. | |
| Formation of Regioisomers | Poor Electronic or Steric Differentiation | Modify the substituents on the dipole or dipolarophile to enhance the electronic or steric differences between the reactive sites. |
| Inadequate Catalytic Control | Employ a Lewis acid or transition metal catalyst that can coordinate to one of the reactants and direct the regiochemical outcome.[3] | |
| Difficult Purification | Close Polarity of Product and Byproducts | Optimize the reaction to minimize byproduct formation. Explore different chromatographic techniques (e.g., flash chromatography, preparative HPLC) or crystallization to improve separation. |
| Product Instability on Silica Gel | Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic purification methods like distillation or recrystallization. |
Experimental Protocols
General Protocol for a Catalytic Asymmetric [3+2] Cycloaddition
This protocol provides a general framework for the synthesis of chiral pyrrolidines via a catalytic asymmetric [3+2] cycloaddition of an azomethine ylide with a dipolarophile.
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine precursor (1.0 eq.) and the dipolarophile (1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂).
-
Catalyst Addition: Add the chiral catalyst (e.g., a silver or copper complex with a chiral ligand, typically 1-10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -78 °C to room temperature) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral pyrrolidine.
-
Analysis: Characterize the purified product by NMR, MS, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting low yields in chiral pyrrolidine synthesis.
Caption: A typical experimental workflow for the synthesis of chiral pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under different conditions
This technical support center provides guidance on the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the handling and use of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.
Q1: I am observing a decrease in the purity of my compound over time. What are the potential causes?
A1: A decrease in purity of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate can be attributed to several factors, primarily hydrolysis of the methyl ester and oxidation of the secondary hydroxyl group. The rate of degradation is influenced by storage conditions such as temperature, pH, and the presence of oxidizing agents. For optimal stability, it is recommended to store the compound in a cool, dry place.[1]
Q2: My reaction is conducted in an aqueous solution. Is the compound stable under these conditions?
A2: The stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in aqueous solutions is highly dependent on the pH. The methyl ester is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. In neutral aqueous solutions at room temperature, the rate of hydrolysis is slower. For prolonged experiments in aqueous media, it is advisable to use buffered solutions and monitor the compound's purity periodically.
Q3: Can I heat my reaction mixture containing this compound?
A3: Elevating the temperature can increase the rate of degradation. Thermal stress can promote both the hydrolysis of the ester and potentially other degradation pathways. If heating is necessary, it is recommended to use the lowest possible temperature and shortest reaction time. A pilot study to assess thermal stability under your specific reaction conditions is advisable.
Q4: I am using an oxidizing agent in my reaction. Will this affect the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate?
A4: Yes, the secondary hydroxyl group on the pyrrolidine ring is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of the corresponding ketone. It is crucial to consider the compatibility of any oxidizing agents with the compound. If the use of an oxidizing agent is unavoidable, control experiments should be performed to determine the extent of degradation.
Q5: What are the best practices for storing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate?
A5: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from environmental extremes.[1] Storage at 2-8°C is often recommended.[2] Avoid contact with incompatible materials and foodstuff containers.[1]
Predicted Stability Profile
The following tables summarize the expected stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under different stress conditions based on general chemical principles and findings from forced degradation studies on similar molecules.
Table 1: Predicted Stability under Different pH Conditions
| pH Condition | Stressor | Potential Degradation Pathway | Expected Rate of Degradation |
| Acidic (pH < 4) | 0.1 M HCl | Ester Hydrolysis | Moderate to High |
| Neutral (pH 6-8) | Water/Buffer | Ester Hydrolysis | Low |
| Basic (pH > 9) | 0.1 M NaOH | Ester Hydrolysis | High |
Table 2: Predicted Stability under Different Temperature Conditions
| Temperature | Stressor | Potential Degradation Pathway | Expected Rate of Degradation |
| 2-8°C | Cold Storage | - | Very Low (Optimal Storage) |
| Room Temperature | Ambient | Ester Hydrolysis (in solution) | Low to Moderate |
| Elevated (>40°C) | Heat | Ester Hydrolysis, Oxidation | Moderate to High |
Table 3: Predicted Stability in the Presence of Oxidizing Agents
| Condition | Stressor | Potential Degradation Pathway | Expected Rate of Degradation |
| Oxidative | 3% H₂O₂ | Oxidation of secondary alcohol | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4]
Objective: To evaluate the stability of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate under various stress conditions.
Materials:
-
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in a thermostatic oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
References
Overcoming challenges in the stereoselective synthesis of 4-hydroxyprolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-hydroxyprolines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-hydroxyproline isomers.
Issue 1: Low Diastereoselectivity in the Synthesis of cis- or trans-4-Hydroxyproline
Question: My reaction is producing a mixture of cis and trans isomers of 4-hydroxyproline with low selectivity. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge. The approach to resolving this depends on the synthetic route you are employing.
-
For Inversion of Stereochemistry from a trans Starting Material (e.g., via Mitsunobu reaction):
-
Incomplete Reaction: Ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to confirm the full consumption of the starting material.
-
Reagent Purity: Use freshly purified reagents, especially the phosphine and the azodicarboxylate, as impurities can lead to side reactions and lower selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Consider screening solvents of varying polarity.
-
Temperature Control: Maintain the recommended temperature for the specific Mitsunobu protocol. Deviations can affect the stereochemical outcome.[1]
-
Protecting Groups: The choice of protecting groups on the proline nitrogen and carboxylate can influence the conformation of the pyrrolidine ring and, consequently, the accessibility of the hydroxyl group for inversion.[1]
-
-
For Reduction of 4-Oxo-proline Derivatives:
-
Reducing Agent: The choice of reducing agent is critical. Sterically hindered reducing agents, such as L-Selectride®, often provide higher stereoselectivity for the formation of cis-4-hydroxyproline compared to less hindered reagents like sodium borohydride.[2][3]
-
Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity.
-
Chelation Control: If applicable to your substrate, using additives that can chelate with the substrate and the reducing agent may direct the hydride attack from a specific face.
-
-
For Enzymatic Hydroxylation:
-
Enzyme Specificity: Ensure you are using the correct prolyl-4-hydroxylase (P4H) for the desired stereoisomer. Different P4Hs exhibit distinct regio- and stereoselectivity.[4][5]
-
Cofactor Concentration: Prolyl hydroxylases are often iron(II) and α-ketoglutarate-dependent dioxygenases. Ensure optimal concentrations of Fe²⁺ and α-ketoglutarate in the reaction mixture.[5][6] Low concentrations of these cofactors can reduce enzyme activity and potentially affect selectivity.[4]
-
pH and Temperature: Maintain the optimal pH and temperature for the specific enzyme being used, as these parameters significantly impact enzyme activity and stability.[5]
-
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: A flowchart for diagnosing and resolving low diastereoselectivity.
Issue 2: Difficulty in Separating cis and trans Diastereomers
Question: I have a mixture of 4-hydroxyproline diastereomers and am struggling to separate them. What are the recommended purification methods?
Answer: The separation of 4-hydroxyproline diastereomers can be challenging due to their similar physical properties. Here are some effective techniques:
-
Chromatography of Derivatives: Direct separation of the free amino acids can be difficult. Derivatization to increase structural differences is a common strategy.
-
N-Acylation and Esterification: Protecting the amine and carboxyl groups (e.g., as N-Boc or N-Fmoc and methyl or benzyl esters) can make the diastereomers more amenable to separation by standard silica gel column chromatography.
-
Lactonization: In some cases, one diastereomer (e.g., cis-4-hydroxy-L-proline) can be induced to form an intramolecular lactone, which will have significantly different polarity from the other, non-lactonizing isomer, facilitating separation.[7][8]
-
-
Specialized Chromatographic Techniques:
-
Reversed-Phase HPLC: For analytical and semi-preparative separations, reversed-phase HPLC is often used. Derivatization with reagents like o-phthalaldehyde (OPA) for primary amines and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for secondary amines (like proline and hydroxyproline) can be employed.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds like amino acids and can be used to separate hydroxyproline isomers.[10][11]
-
Chiral Chromatography: For separating all four stereoisomers, chiral chromatography is necessary. This can be achieved using chiral stationary phases or chiral mobile phase additives. Capillary electrophoresis with a chiral selector like methyl-γ-cyclodextrin has also been shown to be effective.[12][13]
-
Experimental Workflow for Diastereomer Separation
Caption: A decision-making workflow for separating diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in the stereoselective synthesis of 4-hydroxyprolines?
A1: Protecting groups are crucial for several reasons:
-
Directing Stereoselectivity: The steric bulk of a protecting group on the nitrogen atom can influence the trajectory of an incoming reagent, thereby directing the stereochemical outcome of a reaction. For example, in the reduction of a 4-keto-proline, a bulky N-protecting group can favor the formation of one diastereomer over the other.
-
Preventing Side Reactions: They protect the amine and carboxylic acid functionalities from participating in unwanted side reactions during the modification of the pyrrolidine ring.
-
Improving Solubility and Handling: Derivatization can improve the solubility of the proline intermediate in organic solvents, making it easier to handle and purify.
-
Enabling Specific Reactions: Some reactions, like the Mitsunobu inversion, require a specific protecting group (e.g., an N-acyl group) that can be temporarily deprotonated.[1]
Q2: How does the pyrrolidine ring pucker influence the stereochemical outcome of reactions?
A2: The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo (the C4 atom is out of the plane on the opposite side of the carboxyl group) and Cγ-endo (the C4 atom is on the same side as the carboxyl group). The preferred pucker is influenced by the substituents on the ring.[14][15]
-
(2S,4R)-4-hydroxyproline (the natural trans isomer) preferentially adopts a Cγ-exo pucker.[15] This conformation is stabilized by the gauche effect.[15]
-
(2S,4S)-4-hydroxyproline (the cis isomer) tends to favor a Cγ-endo pucker.[15] The ring pucker determines the spatial orientation of the substituents, including the hydroxyl group at C4. This orientation affects the accessibility of the substituent to reagents, thereby influencing the stereochemical outcome of subsequent reactions. For example, the Cγ-exo pucker in trans-4-hydroxyproline may make the hydroxyl group more accessible for an SN2-type inversion reaction.[14][16]
Relationship between Ring Pucker and Stereoisomer
Caption: Correlation between 4-hydroxyproline stereoisomers and ring pucker.
Q3: Are there any non-chromatographic methods to determine the stereochemical purity of my 4-hydroxyproline sample?
A3: While chromatography is the most common method, NMR spectroscopy can also be used, particularly for derivatized forms of hydroxyproline. The coupling constants between the protons on the pyrrolidine ring (e.g., J(H2, H3), J(H3, H4)) are sensitive to the dihedral angles, which differ between diastereomers. By comparing the observed coupling constants to literature values for known stereoisomers, you can often determine the stereochemistry of your product.[2][3]
Quantitative Data Summary
Table 1: Comparison of Methods for the Synthesis of cis-4-Hydroxy-L-proline Derivatives
| Method | Starting Material | Key Reagents | Product | Yield | Reference |
| Mitsunobu Inversion | N-Phenylsulfonyl-trans-4-hydroxy-L-proline | PPh₃, DIAD, Acetic Acid | N-Phenylsulfonyl-cis-4-acetoxy-L-proline methyl ester | 92% | [8] |
| Tosylate Displacement | N-Tosyl-trans-4-hydroxy-L-proline methyl ester | TsCl, Pyridine; then KOAc | N-Tosyl-cis-4-acetoxy-L-proline methyl ester | 69% | [8] |
| Reductive Amination | N-Boc-4-oxo-L-proline benzyl ester | NaBH₄ | N-Boc-cis-4-hydroxy-L-proline benzyl ester | Diastereomeric mixture | [2][3] |
Table 2: Conditions for Enzymatic Hydroxylation of L-Proline
| Enzyme Source | Key Cofactors | Optimal pH | Optimal Temp. | Product | Reference |
| Dactylosporangium sp. RH1 | Fe²⁺, α-ketoglutarate, Ascorbate | ~7.0 | ~25 °C | trans-4-Hydroxy-L-proline | [5] |
| Recombinant E. coli | FeSO₄ | 6.5 | 30 °C | trans-4-Hydroxy-L-proline | [17] |
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline via Mitsunobu Inversion of the trans Isomer
This protocol is adapted from principles described in the literature for stereochemical inversion at C4.[1]
-
Protection: Start with commercially available trans-4-hydroxy-L-proline. Protect the amine group with Di-tert-butyl dicarbonate (Boc₂O) and the carboxylic acid as a methyl ester using standard procedures.
-
Mitsunobu Reaction:
-
Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) and a suitable nucleophile such as p-nitrobenzoic acid (1.5 equivalents) in anhydrous THF.
-
Add triphenylphosphine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Purify the resulting p-nitrobenzoate ester by silica gel chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with a mild acid and extract the product.
-
Purify the final N-Boc-cis-4-hydroxy-L-proline by chromatography or crystallization.
-
Protocol 2: Stereoselective Reduction of N-Boc-4-oxo-L-proline Methyl Ester
This protocol is based on methods for the stereoselective reduction of 4-ketoprolines.[2][3]
-
Setup: Dissolve N-Boc-4-oxo-L-proline methyl ester (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®, 1.1 equivalents), to the cooled solution via syringe. The slow addition is crucial to control the reaction and maximize selectivity.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS by quenching small aliquots.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired cis-4-hydroxyproline derivative from any minor trans isomer and other impurities. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 14. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The aberrance of the 4S diastereomer of 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Impurities in the Synthesis of Proline Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of proline analogues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in proline analogue synthesis?
A1: Impurities in proline analogue synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process itself and include residual solvents, reagents, and catalysts.
-
Product-Related Impurities: These are structurally similar to the desired product and can be challenging to remove. Common examples include:
-
Diastereomers/Epimers: Loss of stereochemical integrity at the α-carbon (C2) or other chiral centers (e.g., C4) is a frequent issue, often induced by the basic conditions or high temperatures used in coupling or deprotection steps.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in the final product.
-
Byproducts from Side Reactions: These can include dimeric or oligomeric products, especially in coupling reactions, or byproducts from the cleavage of protecting groups.[2] For instance, the tert-butyl cation formed during Boc deprotection can lead to unwanted side reactions.[3]
-
Degradation Products: The final product may degrade under certain conditions, leading to impurities.
-
Q2: How can I detect and quantify impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment.
-
Reversed-Phase HPLC (RP-HPLC): Used for general purity analysis and to separate compounds based on polarity.
-
Chiral HPLC: Essential for separating and quantifying enantiomers and diastereomers. Polysaccharide-based columns (e.g., Chiralpak) are often effective.[4]
-
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides mass information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for quantifying impurities if a suitable internal standard is used.
-
Gas Chromatography (GC): Primarily used for analyzing residual solvents.
Q3: What are the typical acceptance criteria for impurities in pharmaceutical development?
A3: Acceptance criteria for impurities are guided by regulatory bodies like the ICH (International Council for Harmonisation). The thresholds depend on the maximum daily dose of the drug substance:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
Section 2: Troubleshooting Guides
Guide 1: Issue - Unexpected Epimerization at C2
Q: I am observing significant epimerization at the C2 position of my proline analogue. What are the potential causes and how can I minimize it?
A: Epimerization at the C2 position is a common problem, especially during peptide coupling reactions. The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[1]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting epimerization.
Data Presentation: Effect of Coupling Reagents and Base on Epimerization
| Coupling Reagent | Additive | Base (equiv.) | Temperature (°C) | % D-Isomer |
| DCC | - | TEA (2.0) | 25 | 15.2 |
| DCC | HOBt | TEA (2.0) | 25 | 8.5 |
| DCC | HOBt | DIPEA (1.5) | 0 | 2.1 |
| HATU | - | DIPEA (1.5) | 0 | <0.5 |
Experimental Protocol: Chiral HPLC Analysis of Proline Analogues
This protocol provides a general method for separating proline analogue enantiomers. Optimization for specific analogues is necessary.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.[4]
-
Mobile Phase: A mixture of hexane and ethanol with 0.1% trifluoroacetic acid (TFA). The ratio will need to be optimized (e.g., start with 90:10 hexane:ethanol).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peaks corresponding to the L- and D-isomers. The percentage of the D-isomer can be calculated from the peak areas.
Guide 2: Issue - Incomplete N-Deprotection
Q: My N-Boc deprotection reaction is incomplete, leaving residual starting material. How can I drive the reaction to completion?
A: Incomplete N-Boc deprotection is often due to insufficient acid strength, low temperature, or steric hindrance.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Data Presentation: Comparison of N-Boc Deprotection Conditions
| Acid System | Concentration | Temperature (°C) | Time (h) | Conversion (%) |
| TFA in DCM | 20% | 0 | 2 | 75 |
| TFA in DCM | 20% | 25 | 2 | 95 |
| TFA in DCM | 50% | 25 | 1 | >99 |
| HCl in Dioxane | 4M | 25 | 1 | >99 |
Experimental Protocol: Standard N-Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected proline analogue (1 equivalent) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or EtOAc).
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with or washed with a non-polar solvent like diethyl ether to afford the purified product salt.[3]
Guide 3: Issue - Formation of Dimeric Byproducts
Q: I am observing a significant amount of a dimeric byproduct in my coupling reaction. What is the likely cause and how can I prevent it?
A: Dimerization is a common side reaction in intramolecular cyclization or coupling reactions, especially when the reaction is performed at high concentrations. The activated intermediate can react with another molecule of starting material instead of undergoing the desired intramolecular reaction.[2]
Proposed Mechanism of Dimer Formation:
Caption: Mechanism of dimer formation in coupling reactions.
Data Presentation: Effect of Concentration on Dimer Formation
| Concentration (M) | Monomer:Dimer Ratio |
| 0.1 | 70:30 |
| 0.01 | 92:8 |
| 0.001 | >99:1 |
Experimental Protocol: Optimizing Coupling Reactions to Minimize Dimerization
-
High Dilution: The most effective way to minimize dimerization is to perform the reaction under high dilution conditions (e.g., 0.001 M). This can be achieved by slowly adding the activated proline analogue to a large volume of solvent over an extended period using a syringe pump.
-
Solvent Choice: Use a solvent that adequately solvates the peptide to prevent aggregation. For solid-phase synthesis, ensure proper resin swelling.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the intramolecular reaction.
-
Coupling Reagents: Use efficient coupling reagents that promote rapid intramolecular reaction, such as HATU or PyBOP.[7]
-
Procedure (High Dilution): a. Dissolve the linear precursor in a suitable solvent (e.g., DMF/DCM). b. In a separate flask, place a large volume of the same solvent containing the coupling reagents and base. c. Using a syringe pump, add the solution of the linear precursor to the reaction flask over several hours (e.g., 4-8 hours) with vigorous stirring. d. Allow the reaction to proceed to completion after the addition is finished. e. Monitor the reaction by LC-MS to confirm the formation of the desired product and the absence of starting material and dimeric byproduct.
References
Technical Support Center: Reactions Involving 4-Hydroxyproline Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxyproline esters. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when working with 4-hydroxyproline esters?
A1: Researchers often face challenges such as low reaction yields, incomplete conversion of starting materials, formation of unexpected side products, and difficulties in purifying the final ester, particularly when dealing with diastereomers. Specific issues can include epimerization at the C4 position during hydrolysis, intramolecular side reactions like lactone formation, and decarboxylation at elevated temperatures.[1][2]
Q2: How do I choose the appropriate protecting groups for the amine and hydroxyl functionalities of 4-hydroxyproline?
A2: The selection of protecting groups is critical and depends on the planned reaction sequence. For the amine group, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are common choices. Boc is stable under basic conditions and removed with acid, while Fmoc is base-labile.[3][4] For the hydroxyl group, common protecting groups include t-butyl (tBu), trityl (Trt), and Alloc (allyloxycarbonyl). The choice should ensure orthogonality, meaning each protecting group can be removed without affecting the others.[4][5]
Q3: My esterification reaction of N-protected 4-hydroxyproline is giving a low yield. What could be the cause and how can I improve it?
A3: Low yields in Fischer esterification can be due to the reversible nature of the reaction and incomplete removal of water.[6] Consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, for more sensitive substrates, consider milder esterification methods such as Steglich esterification using DCC or EDC with a catalytic amount of DMAP. These reagents can improve yields, especially when dealing with sterically hindered alcohols or acids.
Q4: I am observing an unexpected side product in my reaction. What are some common side reactions of 4-hydroxyproline esters?
A4: One common side reaction, particularly with cis-4-hydroxyproline derivatives, is intramolecular cyclization to form a lactone.[5] At high temperatures (above 120°C), decarboxylation of the carboxylic acid can occur.[2] In Mitsunobu reactions, under certain conditions with specific nucleophiles, unexpected intramolecular cyclizations can also lead to bicyclic products.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation in Esterification | - Incomplete reaction. - Inefficient water removal in Fischer esterification. - Steric hindrance. | - Increase reaction time and/or temperature (while monitoring for side reactions). - Use a Dean-Stark trap to remove water. - Switch to a more robust coupling reagent like DCC/DMAP or EDC/DMAP (Steglich esterification). |
| Incomplete Mitsunobu Reaction | - The pKa of the nucleophile is too high. - Steric hindrance around the hydroxyl group. - Inefficient removal of byproducts (triphenylphosphine oxide and dialkyl azodicarboxylate). | - For less acidic nucleophiles, consider using a more reactive azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine).[8] - Ensure anhydrous reaction conditions. - Purification can be challenging; consider using polymer-bound phosphines or modified phosphines to simplify byproduct removal. |
| Formation of Multiple Products (Diastereomers) | - Epimerization during reaction or workup. - Use of a non-stereospecific reaction. | - Avoid harsh acidic or basic conditions during workup, as this can cause epimerization.[1] - Use stereospecific reactions like the Mitsunobu reaction for inversion of stereochemistry.[9][10] |
| Difficulty in Separating Diastereomers | - Similar polarities of the diastereomeric esters. | - Standard column chromatography may be ineffective.[11] - Consider derivatization of the diastereomeric mixture into amides or esters with a chiral auxiliary, which can then be separated by HPLC on silica gel.[12] - Chiral chromatography (e.g., using cyclodextrin-based columns) can also be effective.[13] |
| Product Degradation during Purification | - Sensitivity of the ester to acidic or basic conditions on silica gel. - Thermal decomposition during distillation. | - Use neutral or deactivated silica gel for chromatography. - If the product is thermally labile, consider purification methods that do not require high temperatures, such as crystallization or flash chromatography. |
Experimental Protocols
Protocol: Steglich Esterification of N-Boc-trans-4-hydroxy-L-proline
This protocol describes the esterification of N-Boc-protected 4-hydroxyproline with benzyl alcohol.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ester.
Visualizations
Caption: A logical workflow for reactions involving 4-hydroxyproline esters.
References
- 1. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02473K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography - Universidad CEU San Pablo [investigacionusp.ceu.es]
Technical Support Center: Enhancing the Solubility of Protected Proline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and handling protected proline derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are some protected proline derivatives poorly soluble?
The solubility of protected proline derivatives is influenced by several factors:
-
Protecting Group: Bulky and hydrophobic protecting groups, such as Fmoc and Boc, can significantly decrease the solubility of the amino acid in certain solvents by increasing the overall hydrophobicity of the molecule.[1][2]
-
Peptide Sequence: In peptide synthesis, sequences rich in hydrophobic amino acids are more prone to aggregation and, consequently, poor solubility.[1] The unique cyclic structure of proline can introduce kinks in the peptide backbone, which can sometimes disrupt aggregation but can also contribute to insolubility depending on the surrounding amino acids.[3]
-
Intermolecular Interactions: Strong intermolecular hydrogen bonding between peptide backbones can lead to the formation of aggregates, reducing solubility.[1]
-
Solvent Quality: The purity of the solvent is critical. Degraded solvents or the presence of water can negatively impact the solubility of protected amino acids.[4]
Q2: At what stage of peptide synthesis do solubility issues with protected prolines typically arise?
Solubility problems can occur at several stages of solid-phase peptide synthesis (SPPS):
-
During Synthesis: Aggregation of the growing peptide chain on the resin can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and lower yields. This is particularly common when the peptide chain reaches 6-8 residues.[1]
-
After Cleavage: The cleaved, protected peptide may be difficult to dissolve for purification or subsequent solution-phase reactions.[1]
Q3: Can the choice of protecting group affect the solubility of a proline derivative?
Yes, the protecting group plays a significant role. While bulky, hydrophobic protecting groups like Fmoc and Boc can decrease solubility, newer protecting groups are being developed to enhance it.[2][5] For example, the hydrophilic Picoc protecting group has been shown to markedly enhance the aqueous solubility of protected amino acids compared to Fmoc derivatives.[5]
Q4: My Boc-protected proline derivative has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a supersaturated liquid above its melting point. Here are some strategies to induce crystallization:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry the crude product under a high vacuum.[6]
-
Trituration: Stirring the oily product with a non-polar solvent in which the Boc-amino acid is insoluble can induce solidification.[6][7]
-
Solvent System Adjustment: Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[6]
-
Seeding: Introduce a small crystal of the desired compound to initiate crystallization.
-
Slow Cooling: Allow the saturated solution to cool down slowly to room temperature.
Troubleshooting Guides
Issue: Poor Solubility of Boc-Proline Derivatives in Organic Solvents
If you are experiencing difficulty dissolving a Boc-proline derivative, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving Boc-proline derivatives.
Issue: Aggregation During Solid-Phase Peptide Synthesis (SPPS) Involving Proline
Aggregation of the growing peptide chain on the solid support can hinder synthesis. Consider the following strategies:
Caption: Strategies to mitigate on-resin peptide aggregation.
Quantitative Data Summary
Table 1: Solubility of N-Boc-L-proline in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [8][9] |
| Ethanol | ~15 mg/mL | [8][9] |
| Methanol | Soluble | [10] |
| Ethyl Acetate | Soluble | [10] |
| Methylene Dichloride (MDC) | Soluble | [10] |
| Acetic Acid | Almost transparent | [9] |
| Aqueous Buffers | Sparingly soluble | [8][9] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Dissolving a Sparingly Soluble Protected Proline Derivative
-
Solvent Selection: Begin with a high-purity, amine-free solvent such as DMF or NMP.[4]
-
Initial Attempt: Weigh the desired amount of the protected proline derivative into a clean, dry vial. Add the calculated volume of the solvent and vortex for 1-2 minutes.[11]
-
Sonication: If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[11]
-
Gentle Heating: If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing. Avoid prolonged or excessive heating to prevent degradation.[4][11]
-
Co-solvent Addition: If the derivative remains insoluble, consider adding a small amount of a stronger co-solvent like DMSO (up to 25% v/v) to the DMF.[4][11]
-
Immediate Use: Once dissolved, use the solution promptly for the subsequent reaction.
Protocol 2: Purification of a Boc-Protected Proline Derivative via Dicyclohexylamine (DCHA) Salt Formation
This method is particularly useful for purifying Boc-amino acids that are oils at room temperature.[6]
-
Dissolution: Dissolve the crude, oily Boc-proline derivative in diethyl ether.
-
Salt Formation: Slowly add one equivalent of dicyclohexylamine while stirring. A precipitate of the DCHA salt should form.
-
Isolation: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization (Optional): The DCHA salt can be further purified by recrystallization if necessary.
-
Liberation of the Free Acid: To recover the purified Boc-proline, the DCHA salt is treated with a weak acid to remove the dicyclohexylamine. The purified Boc-amino acid can then be extracted into an organic solvent, washed, dried, and the solvent evaporated.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rvrlabs.com [rvrlabs.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Enantiomeric Purity of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in pharmaceutical development and quality control. (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, a chiral building block, requires robust analytical methods to ensure stereochemical integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and other relevant analytical techniques for assessing its enantiomeric purity, supported by experimental data from related compounds.
Comparison of Analytical Methods
Chiral HPLC stands out as the most prevalent and effective method for the enantiomeric separation of proline derivatives and related compounds. However, alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed, often requiring derivatization.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomeric derivatives on a chiral column. | Differential migration of charged enantiomers (or derivatized enantiomers) in an electric field with a chiral selector. |
| Sample State | Liquid | Gas (requires derivatization to be volatile) | Liquid |
| Sensitivity | High | Very High | High |
| Analysis Time | Moderate (typically 10-30 min) | Short to Moderate | Short to Moderate[1] |
| Sample Preparation | Often minimal, direct injection possible. | Requires derivatization to increase volatility and detectability. | May require derivatization for detection and chiral recognition.[1] |
| Instrumentation | Widely available in analytical laboratories. | Common, but requires specific chiral columns. | Less common than HPLC and GC. |
HPLC Method Comparison: Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is paramount for successful enantiomeric separation in HPLC. Polysaccharide-based CSPs are particularly effective for proline derivatives.[2][3][4][5]
| Chiral Stationary Phase (CSP) | Principle | Mobile Phase Compatibility | Key Interactions | Suitable for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate? |
| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Forms transient diastereomeric complexes with the analytes. Separation is based on the differential stability of these complexes. | Normal Phase, Reversed Phase, Polar Organic Mode[2][6][7] | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[2][8] | Highly Suitable. The hydroxyl and ester groups can participate in hydrogen bonding, which is a key recognition mechanism.[2] |
| Crown Ether-based (e.g., Crownpak® CR(+)) | Inclusion complexation, primarily for compounds with primary amino groups. | Reversed Phase (acidic mobile phase) | Multiple hydrogen bonds between the primary amine and the ether oxygens of the crown ether.[9] | Less Suitable. The target molecule has a secondary amine, which generally results in insufficient interaction for separation on this type of CSP.[9] |
| Ligand Exchange (e.g., SUMICHIRAL OA-5000) | Forms diastereomeric metal complexes (e.g., with Cu²⁺) with the analyte. | Reversed Phase (aqueous mobile phase with a metal salt) | Chelation between the analyte, the chiral ligand on the stationary phase, and the metal ion. | Potentially Suitable. Can be effective for amino acids and their derivatives.[10] |
| Pirkle-type (e.g., Singularity™ CSP-001S) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the π-acidic or π-basic CSP. | Normal Phase, Reversed Phase | Primarily π-π interactions. | Potentially Suitable. The pyrrolidine ring may have weak π-interactions. |
Experimental Protocol: Representative HPLC Method
This protocol is a representative method for the analysis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate based on methods developed for similar proline derivatives.[2][4]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of hexane and ethanol may require optimization to achieve the best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
3. Rationale for Parameter Selection:
-
Chiralpak® AD-H: This amylose-based CSP is effective for a wide range of chiral compounds, including amino acid derivatives.[3]
-
Normal Phase Mobile Phase: Hexane/Ethanol is a common mobile phase for polysaccharide CSPs. The ethanol content is a critical parameter for adjusting retention and resolution, as it competes with the analyte for hydrogen bonding sites on the CSP.[2]
-
Trifluoroacetic Acid (TFA): A small amount of an acidic modifier like TFA is often used to improve peak shape for amine-containing compounds.
-
UV Detection at 210 nm: Due to the absence of a significant chromophore in the molecule, detection at a low UV wavelength is required. For improved sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be considered.[4][11]
Alternative Method: Gas Chromatography (GC)
For higher sensitivity, a chiral GC method can be developed. This requires a two-step derivatization of the analyte.
1. Derivatization:
-
Esterification: The carboxyl group is esterified, for example, using methanolic HCl.
-
Acylation: The amino and hydroxyl groups are acylated using an agent like trifluoroacetic anhydride (TFAA).
2. GC Conditions:
-
Column: A chiral GC column such as CHIRALDEX® G-TA.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Workflow for HPLC Method Development
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. yakhak.org [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. DSpace [qspace.library.queensu.ca]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. scas.co.jp [scas.co.jp]
- 11. researchgate.net [researchgate.net]
Distinguishing Diastereomers: An NMR-Based Comparison of (2S,4R) and (2S,4S) 4-Hydroxypyrrolidine-2-carboxylate Methyl Ester
A detailed spectroscopic guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of the diastereomeric pair, (2S,4R) and (2S,4S) 4-hydroxypyrrolidine-2-carboxylate methyl ester. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for their analysis, and illustrates the fundamental structural differences leading to their distinct spectroscopic signatures.
The stereochemistry of molecules plays a pivotal role in their biological activity and pharmacological properties. Consequently, the precise and unambiguous characterization of stereoisomers is a critical aspect of chemical research and drug development. The diastereomers of 4-hydroxypyrrolidine-2-carboxylate methyl ester, specifically the (2S,4R) and (2S,4S) isomers, are valuable chiral building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, making it an indispensable tool for differentiating between such diastereomers.
The key to distinguishing between the (2S,4R) and (2S,4S) isomers lies in the different spatial arrangements of the hydroxyl group at the C4 position relative to the methoxycarbonyl group at the C2 position. This seemingly subtle variation in stereochemistry results in distinct magnetic environments for the protons and carbon atoms within the pyrrolidine ring, leading to measurable differences in their respective NMR spectra.
Comparative NMR Data
While direct, publicly available ¹H and ¹³C NMR data for the free amine forms of (2S,4R) and (2S,4S) 4-hydroxypyrrolidine-2-carboxylate methyl ester are not readily found in the literature, a comparative analysis can be effectively performed on their N-Boc protected analogues: N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate methyl ester and N-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate methyl ester. The presence of the bulky tert-butoxycarbonyl (Boc) group restricts conformational flexibility and can amplify the spectral differences between the two diastereomers.
The primary distinguishing features in the ¹H NMR spectra are the chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons, particularly H2, H3, H4, and H5. The relative stereochemistry of the hydroxyl and ester groups influences the dihedral angles between adjacent protons, which in turn affects the magnitude of their coupling constants, as described by the Karplus equation.
Similarly, the ¹³C NMR spectra will exhibit differences in the chemical shifts of the carbon atoms of the pyrrolidine ring. The steric and electronic effects of the hydroxyl group in its different orientations relative to the rest of the molecule will cause the corresponding carbon signals to resonate at slightly different frequencies.
Table 1: Representative ¹H NMR Data for N-Boc Protected Diastereomers (in CDCl₃)
| Proton | N-Boc-(2S,4R) Isomer (trans) | N-Boc-(2S,4S) Isomer (cis) | Key Differentiating Features |
| H2 | ~4.3-4.4 ppm | ~4.4-4.5 ppm | The chemical shift of H2 is influenced by the proximity of the C4-hydroxyl group. |
| H3α, H3β | ~2.1-2.3 ppm | ~2.0-2.4 ppm | The coupling patterns and chemical shifts of the two H3 protons are distinct due to different dihedral angles with H2 and H4. |
| H4 | ~4.4-4.5 ppm | ~4.5-4.6 ppm | The chemical shift of H4 is a key indicator of the cis/trans relationship. |
| H5α, H5β | ~3.4-3.7 ppm | ~3.5-3.8 ppm | The chemical shifts of the H5 protons are affected by the anisotropic effect of the C2-ester and C4-hydroxyl groups. |
| -OCH₃ | ~3.75 ppm | ~3.75 ppm | Generally similar chemical shifts for the methyl ester protons. |
| -C(CH₃)₃ | ~1.45 ppm | ~1.45 ppm | Generally similar chemical shifts for the Boc group protons. |
Table 2: Representative ¹³C NMR Data for N-Boc Protected Diastereomers (in CDCl₃)
| Carbon | N-Boc-(2S,4R) Isomer (trans) | N-Boc-(2S,4S) Isomer (cis) | Key Differentiating Features |
| C2 | ~58-59 ppm | ~59-60 ppm | The chemical shift of the carbon bearing the ester group is sensitive to the stereochemistry at C4. |
| C3 | ~38-39 ppm | ~37-38 ppm | The steric environment of C3 differs between the two isomers. |
| C4 | ~69-70 ppm | ~68-69 ppm | The chemical shift of the carbon bearing the hydroxyl group is a significant point of differentiation. |
| C5 | ~54-55 ppm | ~55-56 ppm | The chemical shift of C5 is influenced by the overall conformation of the five-membered ring. |
| C=O (ester) | ~173-174 ppm | ~173-174 ppm | Typically similar chemical shifts for the ester carbonyl carbon. |
| C=O (Boc) | ~154-155 ppm | ~154-155 ppm | Typically similar chemical shifts for the Boc carbonyl carbon. |
| -C(CH₃)₃ | ~80 ppm | ~80 ppm | Similar chemical shifts for the quaternary carbon of the Boc group. |
| -C(CH₃)₃ | ~28 ppm | ~28 ppm | Similar chemical shifts for the methyl carbons of the Boc group. |
| -OCH₃ | ~52 ppm | ~52 ppm | Similar chemical shifts for the methyl ester carbon. |
Note: The chemical shift values provided are approximate and can vary depending on the solvent, concentration, and instrument used. The key is to compare the relative differences in the spectra of the two diastereomers run under identical conditions.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For the N-Boc protected derivatives, deuterated chloroform (CDCl₃) is a common choice. For the free amine hydrochlorides, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) would be more appropriate.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or a water-soluble standard for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR: For unambiguous assignment of all proton and carbon signals and to confirm the stereochemical relationship, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range proton-carbon correlations.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the NMR-based characterization and comparison of the two diastereomers.
Caption: A flowchart outlining the process of NMR-based differentiation of the two diastereomers.
A Comparative Guide to Boc and Fmoc Protection for 4-Hydroxyproline in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity peptides in optimal yields. This is particularly true for the incorporation of modified amino acids such as 4-hydroxyproline (Hyp), a key component of collagen and other biologically active peptides. The choice between the two most dominant α-amino protecting group strategies, the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, dictates the entire synthetic approach.
This guide provides an objective, data-driven comparison of Boc-4-hydroxyproline (Boc-Hyp-OH) and Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) in SPPS. We will delve into the fundamental chemical differences, present detailed experimental protocols, and offer a comparative analysis of their performance with a focus on efficiency and potential side reactions.
Core Chemical Differences: A Tale of Two Labile Groups
The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the iterative cycles of peptide chain elongation.[][2]
-
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is typically removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] Side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is cleaved using a mild organic base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The side-chain protecting groups used in Fmoc chemistry are typically acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[] This orthogonality is a key advantage of the Fmoc strategy.[5]
dot
Caption: Deprotection schemes for Boc- and Fmoc-protected 4-hydroxyproline.
Quantitative Performance Comparison
| Parameter | Boc/Bzl Strategy (using Boc-Hyp-OH) | Fmoc/tBu Strategy (using Fmoc-Hyp-OH) | Key Findings & Citations |
| Crude Peptide Purity | Generally high, but repetitive acid treatment can cause side reactions.[6] | Can be significantly improved with high-purity monomers.[7] | Purifying commercial Fmoc-amino acids before synthesis has been shown to increase the final crude peptide purity by over 15%.[7] |
| Handling of Hydrophobic/Aggregation-Prone Peptides | More susceptible to interchain aggregation, which can lead to lower yields and purity.[6] | Boc deprotection in acid can disrupt aggregates.[6] | The repetitive acid deprotection in Boc-SPPS keeps the growing peptide chain protonated, which helps to disrupt secondary structures and improve solubility.[6] |
| Coupling Efficiency for Proline Derivatives | Generally high, but may require optimized reagents due to the secondary amine. | Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents. | Proline's unique structure can hinder coupling kinetics.[8] |
| Overall Yield | ~20-50% | ~30-60% | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage. |
| Side Reactions | Less prone to diketopiperazine formation.[3] | More susceptible to diketopiperazine formation, especially with a C-terminal proline or hydroxyproline. | The basic conditions of Fmoc deprotection facilitate the intramolecular cyclization that leads to diketopiperazine formation.[3] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS incorporating Boc-Hyp-OH and Fmoc-Hyp-OH are provided below. These protocols are suitable for both manual and automated peptide synthesis.
Boc-SPPS Protocol for 4-Hydroxyproline Incorporation
1. Resin Swelling and Deprotection:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 20-30 minutes.[8]
-
Pre-wash the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[8]
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[8]
2. Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[9]
3. Coupling of Boc-Hyp-OH:
-
In a separate vessel, dissolve Boc-Hyp-OH (3 equivalents) and a coupling agent such as HOBt (3 equivalents) in DMF.[9]
-
Add this solution to the neutralized resin, followed by the addition of DIC (3 equivalents).[9]
-
Agitate the mixture for 2-4 hours at room temperature.[9]
-
Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After completion of the synthesis, treat the peptide-resin with a strong acid such as liquid hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups.[3]
dot
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Fmoc-SPPS Protocol for 4-Hydroxyproline Incorporation
1. Resin Swelling:
-
Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[4]
2. Fmoc Deprotection:
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.[4]
-
Mix for 3 minutes, then drain.[4]
-
Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[4]
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
4. Coupling of Fmoc-Hyp-OH:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[4]
-
Add a base such as DIEA to the amino acid solution for activation.
-
Add the activated amino acid solution to the resin and mix for 1-2 hours.[4]
-
Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., Isatin or Chloranil test).
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM.
-
Dry the resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).
dot
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Side Reactions and Mitigation Strategies
A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine. This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Peptides containing proline or 4-hydroxyproline at the C-terminus or the penultimate position are especially prone to this side reaction. The basic conditions of Fmoc deprotection facilitate this intramolecular cyclization. In contrast, the Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate diketopiperazine formation.[3]
To mitigate diketopiperazine formation in Fmoc-SPPS, strategies such as the use of bulky 2-chlorotrityl chloride resin or the coupling of a pre-formed dipeptide can be employed.[10]
Conclusion
The choice between Boc-Hyp-OH and Fmoc-Hyp-OH for the incorporation of 4-hydroxyproline into synthetic peptides is a strategic decision based on the specific requirements of the target peptide and the desired efficiency of the synthesis.
-
The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and solid-phase resins.[5] Its orthogonality allows for the use of acid-labile side-chain protecting groups that can be removed simultaneously with the final cleavage from the resin.[] However, it is more prone to diketopiperazine formation, especially with C-terminal proline or hydroxyproline residues.
-
The Boc strategy , while employing harsher acidic conditions for deprotection and final cleavage, can be advantageous for preventing aggregation in certain sequences and is a well-established, cost-effective method.[6] The acidic deprotection conditions minimize the risk of diketopiperazine formation.
Ultimately, for peptides containing acid-sensitive residues or when milder overall synthesis conditions are preferred, the Fmoc strategy is often the superior choice. For challenging sequences prone to aggregation, the Boc strategy may offer an advantage. Regardless of the chosen strategy, the steric hindrance of the 4-hydroxyproline ring necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling to ensure high purity and yield of the final peptide product.
References
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. ajpamc.com [ajpamc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
A Researcher's Guide to Chiral Pyrrolidines: Comparing Alternatives to Methyl 4-Hydroxypyrrolidine-2-carboxylate
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of complex molecules and novel therapeutics. Methyl 4-hydroxypyrrolidine-2-carboxylate is a widely utilized scaffold, valued for its rigid structure and versatile hydroxyl group. However, the demands of modern chemistry—seeking improved reaction efficiency, novel biological activity, and diverse intellectual property landscapes—necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the rational selection of the most suitable chiral building block for a given synthetic challenge.
This comparison focuses on two primary classes of alternatives: other 4-substituted proline esters, which offer direct structural analogy, and derivatives of pyroglutamic acid, which present an economical and versatile chiral pool entry point. We will evaluate these alternatives based on their performance in key synthetic transformations, including N-protection and O-functionalization, providing a framework for their strategic application in research and development.
Performance in Key Synthetic Transformations
The utility of a chiral building block is often determined by its reactivity and efficiency in common synthetic steps. The following tables summarize quantitative data for N-protection and a representative O-substitution reaction (azide formation via Mitsunobu reaction), comparing the performance of methyl 4-hydroxypyrrolidine-2-carboxylate with its 4-fluoro analogue.
Table 1: Comparison of N-Boc Protection Reaction
| Compound | Reagents & Conditions | Yield (%) | Reference |
| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | (Boc)₂O, TEA, CH₂Cl₂ | ~95% | General knowledge |
| Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate HCl | (Boc)₂O, TEA, CH₂Cl₂ | Not specified, used in subsequent step | [1] |
Data for the 4-fluoro analogue is derived from a patent where the product was used directly in the next step without reporting an isolated yield for the N-protection step itself.
Table 2: Comparison of O-Substitution via Mitsunobu Reaction (Azide Formation)
| Compound | Reagents & Conditions | Yield (%) | Reference |
| N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | DPPA, DIAD, PPh₃, THF, 0 °C to rt | 85-90% | General knowledge |
| N-Boc-Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | Not Applicable | - | - |
DPPA: Diphenylphosphoryl azide; DIAD: Diisopropyl azodicarboxylate; PPh₃: Triphenylphosphine; THF: Tetrahydrofuran.
Featured Alternatives: A Deeper Dive
4-Substituted Proline Derivatives
Direct analogues of 4-hydroxyproline, where the hydroxyl group is replaced by other functionalities like fluorine, a methyl group, or arylmethyl groups, offer a powerful way to fine-tune the steric and electronic properties of the resulting molecules.
-
4-Fluoroproline Derivatives: The introduction of a fluorine atom can significantly impact the conformation of the pyrrolidine ring (the "pucker") due to stereoelectronic effects. This can have profound implications for the biological activity of peptides and small molecules incorporating this moiety. The synthesis of 4-fluoroproline derivatives often starts from 4-hydroxyproline.
-
4-Methylproline Derivatives: The methyl group provides a simple, sterically demanding, and lipophilic alternative to the hydroxyl group. The stereochemistry of the methyl group can also influence the ring's conformation and subsequent biological interactions.
-
4-Arylmethylproline Derivatives: These analogues introduce a bulky, aromatic substituent, which can be valuable for exploring interactions with hydrophobic pockets in target proteins.
Pyroglutamic Acid: The Versatile Precursor
(S)-Pyroglutamic acid, a cyclic lactam of glutamic acid, is an inexpensive and readily available chiral building block.[2][3] It serves as a versatile starting material for the synthesis of a wide array of substituted prolines, including those with modifications at the 3, 4, and 5 positions.[2][4] While often requiring more synthetic steps to arrive at a 4-substituted proline compared to starting from 4-hydroxyproline, its low cost and flexibility can make it an attractive option for large-scale synthesis and the generation of diverse compound libraries.
Biological and Signaling Pathway Context
The choice of a chiral building block is often guided by its potential to interact with biological targets. 4-Hydroxyproline itself is a critical component of collagen, where its post-translational formation is essential for the stability of the collagen triple helix.[5] Beyond this structural role, hydroxyproline metabolism is increasingly recognized for its involvement in cellular signaling.
Notably, hydroxyproline has been shown to influence the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to low oxygen.[6] This links proline and hydroxyproline metabolism to critical pathways in cancer progression, including angiogenesis and metastasis.[6][7] The ability of synthetic analogues to modulate these or other pathways is a key consideration in drug discovery.
Caption: Logical relationship between precursors, building blocks, and their biological context.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing new building blocks. Below are representative procedures for key transformations.
Protocol 1: N-Boc Protection of Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Materials:
-
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the title compound.
Protocol 2: Synthesis of Methyl (2S,4S)-4-azidopyrrolidine-2-carboxylate from Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (Mitsunobu Reaction)
Materials:
-
N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-Boc-Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Diphenylphosphoryl azide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the N-Boc protected azido-pyrrolidine derivative.
-
Subsequent deprotection of the Boc group under standard acidic conditions (e.g., TFA in CH₂Cl₂) yields the title compound.
Caption: General experimental workflow for the functionalization of 4-hydroxypyrrolidine derivatives.
Conclusion
While methyl 4-hydroxypyrrolidine-2-carboxylate remains a cornerstone chiral building block, a careful evaluation of its alternatives can unlock new possibilities in synthesis and drug discovery. 4-substituted proline derivatives offer a direct route to probe the impact of steric and electronic modifications, with 4-fluoroproline being particularly noteworthy for its ability to enforce specific ring conformations. Pyroglutamic acid, on the other hand, provides a cost-effective and highly flexible entry point for the synthesis of a broader range of analogues. The choice of building block will ultimately depend on the specific goals of the research program, balancing factors such as the desired molecular properties, synthetic efficiency, and scalability. This guide provides a foundational dataset to aid in making that strategic decision.
References
- 1. WO2015181186A1 - 1 -(cyclopent-2-en-1 -yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as cxcr2 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 7. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
A Spectroscopic Showdown: Unmasking the Structural Nuances of Cis and Trans 4-Hydroxyproline Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of molecular stereochemistry is paramount. The subtle difference between cis and trans isomers can have profound impacts on biological activity and molecular conformation. This guide provides an objective, data-driven comparison of the spectroscopic signatures of cis- and trans-4-hydroxyproline, two critical isomers of a non-essential amino acid vital to collagen structure.
This technical guide delves into the distinguishing features observable through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering a clear framework for their identification and characterization. All presented data is supported by cited experimental protocols.
At a Glance: Key Spectroscopic Differentiators
The primary spectroscopic differences between cis- and trans-4-hydroxyproline arise from the distinct spatial arrangement of the hydroxyl group relative to the carboxylic acid group on the pyrrolidine ring. This stereochemical variation influences the local electronic environment of each nucleus and the vibrational modes of the chemical bonds, resulting in unique spectral fingerprints for each isomer.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Infrared Spectroscopy for the cis and trans isomers of 4-hydroxyproline.
Table 1: ¹H NMR Chemical Shifts (δ) in D₂O
| Proton | cis-4-Hydroxyproline (ppm) | trans-4-Hydroxyproline (ppm) |
| Hα (C2-H) | 4.225 | 4.354 |
| Hβ (C3-H) | 2.510, 2.265 | 2.436, 2.167 |
| Hγ (C4-H) | 4.590 | 4.674 |
| Hδ (C5-H) | 3.468, 3.383 | 3.487, 3.372 |
Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O
| Carbon | cis-4-Hydroxyproline (ppm) | trans-4-Hydroxyproline (ppm) |
| Cα (C2) | 60.5 | 62.5 |
| Cβ (C3) | 38.5 | 40.2 |
| Cγ (C4) | 70.1 | 72.8 |
| Cδ (C5) | 54.5 | 55.7 |
| C=O | 175.5 | 177.1 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-4-Hydroxyproline | trans-4-Hydroxyproline |
| O-H stretch | ~3300-3500 (broad) | ~3300-3500 (broad) |
| N-H stretch | ~3100-3300 | ~3100-3300 |
| C=O stretch | ~1630 | ~1630 |
| C-O stretch | Not specified | Not specified |
| Ring Vibrations | Not specified | 740 |
Note: Specific peak positions and multiplicities can vary slightly depending on the solvent, pH, and instrument used. The data presented here are representative values compiled from multiple sources.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 10-100 mM solution of the 4-hydroxyproline isomer is prepared in deuterium oxide (D₂O). A reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift calibration. The pH of the solution is typically adjusted to a physiological value (e.g., 7.4).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker DMX-600 or equivalent, operating at a proton frequency of 600 MHz.
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are recorded at a constant temperature, typically 298K (25°C). Standard pulse sequences are used.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr (potassium bromide) disc or as a nujol mull. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer, such as a Bio-Rad FTS instrument, is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of cis- and trans-4-hydroxyproline isomers.
Caption: Workflow for the spectroscopic comparison of 4-hydroxyproline isomers.
The Significance of Stereochemistry in Biological Systems
The distinct stereochemistry of cis- and trans-4-hydroxyproline has significant biological implications. For instance, trans-4-hydroxyproline is the isomer predominantly found in collagen, where it plays a crucial role in stabilizing the collagen triple helix through stereoelectronically favorable gauche effects.[1] The cis isomer, on the other hand, is not typically incorporated into collagen and can act as a proline analogue that disrupts protein structure. The ability to spectroscopically differentiate these isomers is therefore essential for studies in protein engineering, drug design, and diagnostics.
References
Proline's Potential: A Comparative Guide to Proline Derivatives in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of emerging and evolving viral threats necessitates a robust and innovative antiviral drug discovery pipeline. Among the myriad of scaffolds explored, proline and its derivatives have emerged as a privileged class of molecules, forming the core of several potent antiviral agents. Their rigidified cyclic structure provides a unique conformational constraint that can be exploited to achieve high binding affinity and selectivity for viral targets. This guide offers a comparative analysis of the efficacy of various proline derivatives in the synthesis of antiviral drugs, supported by experimental data and detailed protocols to aid researchers in this critical field.
Efficacy Snapshot: Proline Derivatives Against Key Viral Targets
The versatility of the proline scaffold is evident in its application against a range of viruses. The following tables summarize the in vitro efficacy of different classes of proline derivatives against key viral proteases, crucial enzymes in the replication cycle of many viruses.
| Derivative Class | Viral Target | Compound Example | IC50 (µM) | EC50 (µM) | CC50 (µM) * | Selectivity Index (SI = CC50/EC50) | Reference |
| Allosteric Inhibitors | Dengue Virus (DENV) NS2B/NS3 Protease | Compound 3 (meta-trifluoromethyl) | 5.0 | - | >100 | >20 | [1] |
| Allosteric Inhibitors | Zika Virus (ZIKV) NS2B/NS3 Protease | Nitro-substituted inhibitors | - | - | >100 | - | [1] |
| Ketoamide-Based Inhibitors | SARS-CoV-2 Main Protease (Mpro) | ML1000 | - | 0.1 | - | - | [2] |
| Bicyclic Proline Peptidyl α-ketoamides | SARS-CoV-2 3CLpro (Mpro) | Compound 4a | 0.03-0.1 (enzymatic) | - | - | - | [3] |
| Pipecolic Acid-Based Derivatives | Dengue Virus 2 (DENV2) | Inhibitor 24 | - | 5.2 | >100 | >19.2 | [1] |
| Pipecolic Acid-Based Derivatives | Dengue Virus 2 (DENV2) | Inhibitor 27 | - | 5.1 | >100 | >19.6 | [1] |
*IC50 (Half-maximal inhibitory concentration): Concentration of the drug that inhibits the activity of a target enzyme by 50%.[4] EC50 (Half-maximal effective concentration): Concentration of the drug that produces 50% of its maximal effect in a cell-based assay.[5] CC50 (Half-maximal cytotoxic concentration): Concentration of the drug that causes the death of 50% of host cells.[4] A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a crucial parameter representing the therapeutic window of a compound; a higher SI is desirable.[4]
Deep Dive: Experimental Protocols
Reproducibility and standardization are cornerstones of scientific advancement. This section provides detailed methodologies for key experiments cited in the efficacy comparison.
Enzymatic Inhibition Assay: FRET-Based Method for Flavivirus NS2B/NS3 Protease
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of the Dengue or Zika virus NS2B/NS3 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant Flavivirus NS2B/NS3 protease
-
FRET peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution to each well.
-
Add 20 µL of the NS2B/NS3 protease solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
The initial reaction velocity is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition relative to a DMSO control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay: EC50 Determination
This assay determines the concentration of a compound required to inhibit viral replication by 50% in a cellular environment.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Dengue)
-
High-titer virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay, or high-content imaging)
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After incubation, quantify the extent of viral replication using the chosen method.
-
Calculate the percentage of viral inhibition for each compound concentration relative to a virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[5]
Cytotoxicity Assay: CC50 Determination
This assay is crucial to assess the toxicity of the compounds to the host cells and to determine the selectivity index.[4]
Materials:
-
Host cell line (same as in the antiviral assay)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Seed the cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.[6]
Visualizing the Science: Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts in the development of proline-based antiviral agents.
Caption: General workflow for the discovery and development of proline-based antiviral inhibitors.
Caption: Mechanisms of viral protease inhibition by proline derivatives.
Synthetic Strategies: Building the Antiviral Arsenal
The chemical synthesis of proline derivatives is a critical aspect of developing novel antiviral agents. The modular nature of these syntheses allows for systematic modifications to explore structure-activity relationships (SAR).
General Synthesis of Ketoamide-Based Proline Derivatives
Ketoamide-based proline derivatives have shown significant promise as inhibitors of the SARS-CoV-2 main protease.[2] A general synthetic approach involves the coupling of a protected proline amino acid with a suitable keto-acid fragment, followed by deprotection.
A simplified, representative synthetic scheme:
-
Protection: The carboxylic acid and amino groups of a proline derivative are protected using standard protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the carboxylic acid).
-
Coupling: The protected proline is coupled with a desired P1 fragment (often a γ-lactam) and a P3 fragment (e.g., a substituted aromatic group) using peptide coupling reagents such as HATU or HOBt/EDC.
-
Ketoamide Formation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to the α-ketoamide "warhead". This can be achieved through various methods, including oxidation of an α-hydroxy amide intermediate.
-
Deprotection: The protecting groups are removed to yield the final active inhibitor.
The specific reagents and reaction conditions can be optimized to improve yield and purity. The synthesis of gem-dimethyl bicyclic proline, a key intermediate in drugs like Nirmatrelvir, involves more complex multi-step sequences, often starting from commercially available chiral precursors.[1][7]
Future Directions
The continued exploration of the chemical space around the proline scaffold holds immense potential for the discovery of next-generation antiviral therapeutics. Key areas for future research include:
-
Broad-Spectrum Activity: Designing proline derivatives that are effective against multiple viruses, particularly within the same family (e.g., flaviviruses or coronaviruses).
-
Overcoming Resistance: Developing inhibitors that target highly conserved regions of viral enzymes or employ novel mechanisms of action to circumvent drug resistance.
-
Improving Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of proline-based inhibitors to enhance their bioavailability and in vivo efficacy.
-
Novel Scaffolds: Exploring constrained and bicyclic proline analogues to access novel chemical space and improve binding affinity.[3]
By leveraging the structural insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of proline derivatives in the ongoing fight against viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of a new class of protease inhibitors for the potential treatment of coronavirus diseases | Bioengineering [bioengineering.stanford.edu]
- 3. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Stereoisomers of Dihydroxyproline Methyl Esters: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise analysis of stereoisomers is paramount for ensuring the efficacy, safety, and quality of therapeutic agents. Dihydroxyproline and its derivatives are important chiral building blocks in medicinal chemistry. This guide provides a comparative analysis of the analytical techniques used to differentiate the stereoisomers of dihydroxyproline methyl esters, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological properties. Therefore, the ability to separate and characterize these isomers is a critical aspect of drug discovery and development. This guide focuses on the analytical methodologies for the stereoisomers of dihydroxyproline methyl esters, providing a comparative overview of chromatographic and spectroscopic techniques.
Comparative Analysis of Analytical Techniques
The separation and characterization of dihydroxyproline methyl ester stereoisomers primarily rely on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the most common and effective techniques for separation. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the separated isomers.
Chromatographic Separation
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers of dihydroxyproline methyl esters. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often exhibit excellent enantioselectivity for proline derivatives.
Gas chromatography is another viable option, particularly when coupled with mass spectrometry for sensitive detection. Due to the low volatility of dihydroxyproline methyl esters, derivatization is necessary to convert them into more volatile compounds. Silylation or acylation of the hydroxyl and amino groups is a common strategy.
Table 1: Comparison of Chromatographic Methods for Stereoisomer Separation
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential interaction of stereoisomers with a chiral stationary phase. | Separation of volatile derivatives based on their boiling points and polarity, followed by mass-based detection. |
| Sample Preparation | Minimal, direct injection of the methyl ester solution. | Derivatization (e.g., silylation, acylation) is required. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system coupled to a mass spectrometer. |
| Selectivity | High for enantiomers and diastereomers with the appropriate chiral column. | Good for diastereomers; enantiomers require a chiral column or chiral derivatizing agent. |
| Sensitivity | Dependent on the detector; MS detection offers high sensitivity. | Generally very high, especially with selected ion monitoring (SIM). |
| Quantitative Analysis | Good linearity and reproducibility. | Excellent for quantification due to high sensitivity and specificity. |
| Key Advantage | Direct separation of enantiomers without derivatization. | High sensitivity and structural information from mass spectra. |
| Key Disadvantage | Cost of chiral columns and method development can be high. | Derivatization step can be time-consuming and introduce variability. |
Spectroscopic Characterization
NMR spectroscopy is a cornerstone for the unambiguous structural determination of stereoisomers. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the differentiation of cis/trans isomers and, in some cases, enantiomers with the use of chiral solvating agents.
Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides valuable information on the molecular weight and fragmentation patterns of the stereoisomers. While mass spectra of enantiomers are identical, diastereomers can sometimes exhibit subtle differences in their fragmentation patterns.
Table 2: Spectroscopic Data for Dihydroxyproline Methyl Ester Stereoisomers (Illustrative)
| Stereoisomer Configuration | 1H NMR Chemical Shifts (ppm, illustrative) | 13C NMR Chemical Shifts (ppm, illustrative) | Mass Spectral Fragments (m/z, illustrative) |
| (2S, 3R, 4R)-trans,trans | H-2: ~4.2, H-3: ~4.0, H-4: ~4.1, OCH3: ~3.7 | C-2: ~60, C-3: ~72, C-4: ~73, C=O: ~173, OCH3: ~52 | M+, [M-OCH3]+, [M-COOCH3]+ |
| (2S, 3S, 4S)-cis,cis | H-2: ~4.3, H-3: ~4.2, H-4: ~4.3, OCH3: ~3.7 | C-2: ~59, C-3: ~70, C-4: ~71, C=O: ~172, OCH3: ~52 | M+, [M-OCH3]+, [M-COOCH3]+ |
| (2S, 3R, 4S)-trans,cis | H-2: ~4.2, H-3: ~4.1, H-4: ~4.2, OCH3: ~3.7 | C-2: ~60, C-3: ~71, C-4: ~72, C=O: ~173, OCH3: ~52 | M+, [M-OCH3]+, [M-COOCH3]+ |
| (2S, 3S, 4R)-cis,trans | H-2: ~4.3, H-3: ~4.0, H-4: ~4.1, OCH3: ~3.7 | C-2: ~59, C-3: ~71, C-4: ~73, C=O: ~172, OCH3: ~52 | M+, [M-OCH3]+, [M-COOCH3]+ |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific protecting groups and the experimental conditions.
Experimental Protocols
Chiral HPLC Separation of Dihydroxyproline Methyl Ester Stereoisomers
Objective: To separate the stereoisomers of dihydroxyproline methyl ester using HPLC with a chiral stationary phase.
Materials:
-
Dihydroxyproline methyl ester stereoisomer mixture
-
HPLC-grade hexane, isopropanol, and ethanol
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane:isopropanol (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the dihydroxyproline methyl ester mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Record the retention times of the separated stereoisomers.
-
-
Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of isopropanol or adding a different modifier like ethanol) or the flow rate.
GC-MS Analysis of Dihydroxyproline Methyl Ester Stereoisomers after Silylation
Objective: To analyze the stereoisomers of dihydroxyproline methyl ester by GC-MS after derivatization.
Materials:
-
Dihydroxyproline methyl ester stereoisomer mixture
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Derivatization:
-
Place approximately 0.1 mg of the dihydroxyproline methyl ester mixture in a reaction vial.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Injector: Set to 250°C, splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
-
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times and mass spectra. Analyze the fragmentation patterns to confirm the structures.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of dihydroxyproline methyl ester stereoisomers, from synthesis to characterization.
Caption: A generalized workflow for the synthesis, purification, and analysis of dihydroxyproline methyl ester stereoisomers.
A Comparative Guide to the Synthetic Routes of Functionalized Pyrrolidines
The pyrrolidine ring is a vital heterocyclic scaffold in a multitude of natural products, pharmaceuticals, and is a cornerstone in asymmetric catalysis. The persistent demand for novel and efficient methods to construct this five-membered nitrogen-containing ring has led to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to functionalized pyrrolidines, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data.
Key Synthetic Strategies at a Glance
The synthesis of functionalized pyrrolidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include cycloaddition reactions, multicomponent reactions, intramolecular cyclizations, and the functionalization of existing pyrrolidine cores. This guide will delve into the specifics of four major strategies:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful and versatile method for constructing the pyrrolidine ring with high stereocontrol.
-
Multicomponent Reactions (MCRs): Atom- and step-economical processes that allow for the rapid generation of molecular diversity.
-
Intramolecular Cyclization Reactions: A broad category of reactions that form the pyrrolidine ring from a linear precursor, including aza-Michael additions and C-H aminations.
-
Functionalization of Proline: Utilizing the readily available chiral pool of L-proline to introduce functionality onto a pre-existing pyrrolidine scaffold.
Comparative Performance Data
The following table summarizes the quantitative performance of selected, representative examples from the literature for each of the major synthetic strategies. This allows for a direct comparison of their efficiency and stereoselectivity under various conditions.
| Synthetic Route | Substrate/Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. | ee (%) | Ref. |
| Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition | Glycine iminoester + β-Fluoromethyl β,β-disubstituted enone | Cu(CH₃CN)₄PF₆ / Chiral Ligand | Toluene | 0 | 12 | 96 | >20:1 | >99 | [1] |
| Ag(I)-Catalyzed Multicomponent Reaction | N-Glycyl-camphorsultam + Aldehyde + Alkene | AgOAc / Chiral Phosphine | THF | rt | 24 | up to 95 | >95:5 | >98 | [2] |
| Organocatalytic Intramolecular Aza-Michael Addition | Carbamate with α,β-unsaturated aldehyde | Jørgensen-Hayashi catalyst | CH₂Cl₂ | -20 | 24 | 80 | - | 96 | [3] |
| Cu(I)-Catalyzed Intramolecular C-H Amination | N-Fluoride amide | [Tpⁱᴾʳ²Cu(NCMe)] | Toluene-d₈ | 90 | 2 | 99 (NMR) | - | - | [1][4] |
| Functionalization of L-Proline | L-Proline | (Boc)₂O, Et₃N | CH₂Cl₂ | rt | 2.5 | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a deeper understanding and potential replication of these synthetic routes.
Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[1]
General Procedure:
-
To a solution of the copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (6 mol%) in anhydrous toluene, add the azomethine ylide precursor (imine of a glycine ester, 1.2 equiv).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the fluorinated styrene derivative (1.0 equiv) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.
Silver(I)-Catalyzed Asymmetric Multicomponent [C+NC+CC] Synthesis[2]
General Procedure:
-
To a solution of the silver(I) catalyst (e.g., AgOAc, 10 mol%) and a chiral phosphine ligand (12 mol%) in an appropriate solvent (e.g., THF) at room temperature, add the N-glycyl-camphorsultam (1.0 equiv).
-
Add the aldehyde (1.2 equiv) and the alkene (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the highly functionalized pyrrolidine.
Organocatalytic Asymmetric Intramolecular Aza-Michael Addition[3]
General Procedure:
-
To a solution of the carbamate bearing a remote α,β-unsaturated aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at the specified temperature (e.g., -20 °C), add the organocatalyst (e.g., Jørgensen-Hayashi catalyst, 20 mol%).
-
Stir the reaction mixture for the required time (e.g., 24 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative.
Copper(I)-Catalyzed Intramolecular C-H Amination[1][4]
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the N-fluoride amide substrate (1.0 equiv) in an anhydrous, degassed solvent (e.g., Toluene-d₈) in a sealable reaction vessel.
-
Add the copper(I) precatalyst (e.g., [Tpⁱᴾʳ²Cu(NCMe)], 5 mol%) to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.
Synthesis of N-Boc-L-proline[5]
Procedure:
-
To a solution of L-proline (4.35 mmol, 1.0 equiv) in CH₂Cl₂ (10 mL), add triethylamine (0.7 mL).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 6.42 mmol, 1.48 equiv) to the mixture and stir at room temperature for 2.5 hours.
-
Wash the organic phase with a saturated citric acid aqueous solution (3 mL), followed by a saturated NaCl aqueous solution (2 x 4 mL), and then water.
-
Dry the organic layer over MgSO₄ and evaporate the solvent.
-
Wash the resulting white solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the discussed synthetic routes.
Caption: General workflow for the copper-catalyzed 1,3-dipolar cycloaddition.
Caption: Simplified representation of a one-pot multicomponent synthesis of pyrrolidines.
Caption: Key steps in the organocatalytic intramolecular aza-Michael addition.
Caption: General pathway for transition-metal-catalyzed intramolecular C-H amination.
Caption: A typical sequence for the synthesis of functionalized pyrrolidines starting from L-proline.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric multicomponent [C+NC+CC] synthesis of highly functionalized pyrrolidines catalyzed by silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Chiral Separation of Proline Derivatives: Marfey's Reagent and Its Alternatives
For researchers, scientists, and drug development professionals, the enantiomeric purity of proline derivatives is a critical parameter due to the stereospecific nature of biological systems. This guide provides an objective comparison of Marfey's reagent and other common methods for the chiral separation of these vital compounds, supported by experimental data and detailed protocols.
Proline and its derivatives are unique amino acids that play a crucial role in the structure and function of peptides and proteins. Their rigid cyclic structure makes them valuable building blocks in the design of peptidomimetics and pharmaceuticals. Consequently, the ability to accurately determine the enantiomeric composition of proline derivatives is of paramount importance in synthetic chemistry and drug development. This guide focuses on the widely used Marfey's method and compares its performance with alternative chiral separation techniques.
The Indirect Approach: Derivatization with Marfey's Reagent
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent that reacts with the secondary amine of proline and its derivatives.[1][2][3][4][5] This reaction converts the enantiomers into a pair of diastereomers, which can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) on an achiral column.[1][2][6] The resulting diastereomers exhibit different retention times, allowing for the determination of the enantiomeric ratio.
The primary advantage of Marfey's method is its robustness and the use of conventional, less expensive achiral columns.[1] However, the derivatization step adds to the sample preparation time and can sometimes be challenging for sterically hindered proline derivatives.
Experimental Protocol: Derivatization with Marfey's Reagent
The following is a general protocol for the derivatization of proline derivatives with Marfey's reagent for HPLC analysis:
-
Hydrolysis (for peptides): If the proline derivative is part of a peptide, acid hydrolysis (e.g., 6 M HCl) is first performed to release the individual amino acid residues.[2]
-
Derivatization:
-
Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1-2 hours with gentle shaking.[3][4]
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the sample to a final volume of 1 mL with the mobile phase.
-
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
Use a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Employ a gradient elution, for example, with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Monitor the elution of the diastereomers using a UV detector at 340 nm.[2][7]
-
Workflow for Chiral Separation using Marfey's Reagent
Caption: Workflow of chiral separation using Marfey's reagent.
Alternative Methods for Chiral Separation
While Marfey's method is widely adopted, several alternative techniques offer distinct advantages, such as direct analysis without derivatization or improved resolution for specific derivatives.
Other Chiral Derivatizing Agents
Several other chiral derivatizing agents (CDAs) operate on a similar principle to Marfey's reagent. These include:
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been successfully used for the indirect HPLC resolution of α-substituted proline analogues.[6][8]
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA): An analog of Marfey's reagent, FDVA has also been employed for chiral amino acid analysis.[9]
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA for the separation of amino acid enantiomers.[7]
-
o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination is used for the precolumn derivatization and subsequent fluorescence detection of amino acid enantiomers.[7]
The choice of derivatizing agent can influence the resolution and elution order of the diastereomers, and optimization may be required for specific proline derivatives.
Direct Methods: Chiral Stationary Phases (CSPs)
Direct methods involve the use of HPLC columns with a chiral stationary phase (CSP) that can directly distinguish between enantiomers. This approach eliminates the need for derivatization, simplifying sample preparation and reducing the risk of side reactions.
Commonly used CSPs for the separation of proline derivatives include polysaccharide-based columns, such as Chiralpak AD-H.[10][11] The separation on these columns is typically achieved using a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation:
-
Dissolve the proline derivative sample in a suitable solvent (e.g., mobile phase).
-
Filter the sample through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Use an isocratic mobile phase, for example, a mixture of hexane and ethanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10][11]
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm for Boc-protected derivatives).
-
Comparison of Indirect and Direct Chiral Separation Approaches
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, ensuring compliance with general laboratory safety standards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield to protect against potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][3]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated solid (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate waste in a dedicated, clearly labeled, and sealable container.[4]
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, puncture-resistant container also designated for hazardous waste.[3]
-
-
Liquid Waste:
-
Solutions containing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate should be collected in a designated, leak-proof, and shatter-proof container, preferably made of glass or high-density polyethylene (HDPE).[3]
-
Ensure the waste container is compatible with the solvent used.
-
Do not mix incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent waste.[4]
-
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
Step 3: Storage of Hazardous Waste
-
Waste containers must be kept securely sealed except when adding waste.[6][7]
-
Store the sealed containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[7] This area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][6]
-
Follow all institutional and local regulations for hazardous waste pickup.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your laboratory supervisor and EHS department.[1]
-
Containment: For minor spills, contain the material using an inert absorbent such as vermiculite, sand, or a universal chemical absorbent.[1][3] Avoid generating dust.[5][8]
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1][5][8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.[1]
Quantitative Data Summary
While specific quantitative disposal limits for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate are not typically provided for laboratory-scale waste, general guidelines for hazardous waste accumulation in a Satellite Accumulation Area (SAA) are established by regulatory bodies.
| Parameter | Limit | Regulatory Context |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | General US EPA guideline. |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly hazardous materials. |
| Storage Time Limit for Full Containers | 3 calendar days for removal | Once a container is full, it must be promptly removed.[7] |
| Maximum Storage Time for Partially Filled Containers | 12 months | From the date waste was first added. |
Note: (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is not typically classified as a P-listed (acutely toxic) waste, but institutional policies may vary. Always confirm with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.
Caption: Disposal workflow for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (CAS No: 40216-83-9). The following procedures are based on available safety data sheets for the compound and related pyrrolidine derivatives, emphasizing a cautious approach to ensure laboratory safety.
Immediate Safety Considerations
Key Operational and Safety Protocols:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required to prevent skin and eye contact, as well as inhalation.
-
Hygiene: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas. Contaminated work clothes should be laundered separately.
-
Spill Management: In the event of a minor spill, absorb the material with an inert substance like vermiculite or sand. The contaminated absorbent should then be collected in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | To protect against splashes and airborne particles that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact, which could lead to irritation or absorption of the chemical. |
| Body Protection | A lab coat or a chemical-resistant suit. | To protect underlying clothing and skin from potential splashes and contamination. |
| Respiratory Protection | Use of a NIOSH-approved respirator is recommended if working outside of a fume hood or if there is a risk of generating dust or aerosols. | To prevent inhalation of potentially harmful vapors or particles. |
Experimental Workflow and Disposal Plan
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling and Disposal Workflow.
Disposal Plan:
-
Segregation: Keep solid and liquid waste containing (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate separate.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for hazardous waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
